Clk-IN-T3
Description
Properties
IUPAC Name |
4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O2/c1-28(2,27(36)33-16-14-32(3)15-17-33)23-7-4-21(5-8-23)26(35)31-24-19-34-18-22(6-9-25(34)30-24)20-10-12-29-13-11-20/h4-13,18-19H,14-17H2,1-3H3,(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFFSHLHNYVSEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=NC=C4)C(=O)N5CCN(CC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Clk-IN-T3: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthetic pathway of Clk-IN-T3, a potent and selective inhibitor of the CDC-like kinase (CLK) family. The document details the scientific background, mechanism of action, and experimental protocols utilized in its characterization, along with a plausible synthetic route. All quantitative data is presented in structured tables for clarity and comparative analysis.
Introduction to this compound
This compound is a small molecule inhibitor targeting the CDC-like kinase (CLK) family, which includes CLK1, CLK2, CLK3, and CLK4. These kinases are dual-specificity enzymes, capable of phosphorylating serine, threonine, and tyrosine residues, and play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. Dysregulation of CLK activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This compound has demonstrated potent and selective inhibition of CLK isoforms and exhibits anti-cancer properties.[1][2]
Discovery of this compound
The discovery of this compound, initially referred to as T3, was reported by Funnell et al. in a 2017 Nature Communications article. The study aimed to develop a potent and selective chemical probe to investigate the genomic functions of CLKs in RNA splicing. The discovery process likely involved a high-throughput screening campaign of a diverse chemical library against CLK kinases, followed by medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound. This optimization process would have focused on improving the interaction of the molecule with the ATP-binding pocket of the CLK kinases, leading to the identification of the imidazo[1,2-a]pyridine scaffold as a key pharmacophore.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CLK kinases. By binding to the ATP pocket of the kinase domain, it prevents the phosphorylation of downstream substrates, most notably the SR proteins. The phosphorylation of SR proteins is a critical step in the assembly of the spliceosome and the regulation of alternative splicing. By inhibiting this process, this compound can modulate the splicing of numerous pre-mRNAs, leading to changes in the cellular proteome. This can result in various cellular outcomes, including cell cycle arrest and apoptosis, which contribute to its anti-cancer activity.[1][2]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: Mechanism of action of this compound in inhibiting pre-mRNA splicing.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| CLK1 | 0.67 |
| CLK2 | 15 |
| CLK3 | 110 |
| DYRK1A | 260 |
| DYRK1B | 230 |
Data sourced from MedChemExpress.[2]
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | Effect | Concentration | Duration |
| HCT-116 | Cell Cycle Analysis | Mild G2/M arrest | 0.1 - 10.0 µM | 24 hours |
| HCT-116 | Western Blot | Decreased phosphorylation of SR proteins | 0.5 - 1.0 µM | 6 hours |
Data sourced from MedChemExpress.[2]
Synthesis Pathway
The chemical name for this compound is 4-[1,1-dimethyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]-N-[6-(4-pyridinyl)imidazo[1,2-a]pyridin-2-yl]-benzamide. A plausible synthetic route for this compound is outlined below, based on common methods for the synthesis of the imidazo[1,2-a]pyridine core.
Proposed Synthetic Scheme
Caption: Proposed synthetic pathway for this compound.
Step 1: Synthesis of 6-bromo-2-(4-pyridinyl)imidazo[1,2-a]pyridine (Intermediate A)
This step involves a condensation and cyclization reaction. 2-Amino-5-bromopyridine is reacted with 2-bromo-1-(4-pyridinyl)ethanone in a suitable solvent such as ethanol or DMF, often in the presence of a base like sodium bicarbonate. The reaction is typically heated to facilitate the cyclization to form the imidazo[1,2-a]pyridine core.
Step 2: Synthesis of 4-(1,1-dimethyl-2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzoic acid
This side chain can be prepared through a multi-step synthesis starting from a suitable benzoic acid derivative.
Step 3: Amide Coupling
The final step is an amide coupling reaction between the amino group of a synthesized 2-amino-imidazo[1,2-a]pyridine intermediate (derived from Intermediate A via a palladium-catalyzed amination or similar reaction) and the carboxylic acid of the side chain. Standard peptide coupling reagents such as HATU or HBTU in the presence of a base like DIPEA in a solvent like DMF are commonly used for this transformation to yield this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Recombinant CLK enzymes
-
This compound
-
Substrate peptide (e.g., a generic kinase substrate or a specific SR peptide)
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 384-well plate, add the kinase, substrate, and this compound (or vehicle control).
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Cancer cell lines (e.g., HCT-116)
-
Complete cell culture medium
-
This compound
-
White, opaque 96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound (or vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
Western Blot for Phospho-SR Proteins
This technique is used to detect the phosphorylation status of SR proteins.
Materials:
-
Cancer cell lines (e.g., HCT-116)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-SR protein (Ser/Arg-rich) antibody, anti-total SR protein antibody, anti-GAPDH or β-actin antibody)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-SR protein levels to the total SR protein and a loading control.
Logical Relationships and Workflows
Experimental Workflow for this compound Characterization
Caption: A typical experimental workflow for the characterization of this compound.
References
In-Depth Pharmacological Profile of Clk-IN-T3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clk-IN-T3 is a potent and selective small molecule inhibitor of the CDC-like kinase (CLK) family, with demonstrated anti-cancer activity. This document provides a comprehensive technical overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo activities, and detailed experimental methodologies. The information is intended to serve as a valuable resource for researchers in oncology, chemical biology, and drug discovery.
Introduction
The CDC-like kinases (CLKs), comprising CLK1, CLK2, CLK3, and CLK4, are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[1][2] Dysregulation of CLK activity has been implicated in various diseases, including cancer, making them attractive targets for therapeutic intervention. This compound (also referred to as T3) has emerged as a highly potent and selective inhibitor of CLKs, demonstrating significant potential as a chemical probe to investigate CLK biology and as a lead compound for drug development.
Mechanism of Action
This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of CLK isoforms. By blocking the kinase activity of CLKs, this compound prevents the phosphorylation of SR proteins. This disruption of the normal phosphorylation cycle of SR proteins leads to alterations in pre-mRNA splicing, affecting the production of mature mRNA transcripts for a multitude of genes. This ultimately results in cellular responses such as cell cycle arrest and apoptosis.[2][3]
References
In-vitro Activity of Clk-IN-T3 on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro activity of Clk-IN-T3, a potent and selective inhibitor of the CDC-like kinase (CLK) family, against various cancer cell lines. This document details the quantitative inhibitory effects of this compound, outlines the experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows.
Quantitative Inhibitory Activity of this compound
This compound demonstrates high potency against several members of the CLK and DYRK kinase families. Its inhibitory activity has also been quantified in various cancer cell lines, showcasing its potential as an anti-cancer agent.
Table 1: Inhibitory Activity (IC50) of this compound against Kinases
| Kinase | IC50 (nM) |
| CLK1 | 0.67 |
| CLK2 | 15 |
| CLK3 | 110 |
| DYRK1A | 260 |
| DYRK1B | 230 |
Data sourced from multiple suppliers and research articles.[1][2]
Table 2: In-vitro Cytotoxicity (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| ARP1 | Multiple Myeloma | 273 |
| H929 | Multiple Myeloma | 484 |
| HCT-116 | Colorectal Cancer | Not specified, but effects observed at concentrations from 0.1 to 10.0 µM |
IC50 values for ARP1 and H929 cells were determined using a cell viability assay.[3] Effects on HCT-116 cells were observed in cell cycle and western blot analyses.[1][2]
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the CLK family of kinases. These kinases play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins. By inhibiting CLKs, this compound disrupts the normal splicing process, leading to the production of aberrant mRNA transcripts and ultimately inducing cell cycle arrest and apoptosis in cancer cells.[1][2][3]
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., ARP1, H929)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[4][5][6][7]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is used to assess the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for 24 hours.
-
Harvest the cells by trypsinization and wash twice with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9][10][11][12]
Western Blot Analysis of SR Protein Phosphorylation
This protocol is used to detect changes in the phosphorylation status of SR proteins following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against phospho-SR proteins
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time (e.g., 6 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[13][14][15]
In-vitro Kinase Assay
This protocol is used to directly measure the inhibitory effect of this compound on the activity of purified CLK enzymes.
Materials:
-
Purified recombinant CLK enzyme (e.g., CLK1, CLK2)
-
Kinase assay buffer
-
Substrate (e.g., a specific peptide or myelin basic protein)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer or other appropriate detection instrument
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.
-
Add serial dilutions of this compound or a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, the amount of ADP produced is measured, which is proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.[16][17][18][19][20]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in-vitro activity of a kinase inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. promega.com [promega.com]
- 19. Identification of selective inhibitors of cdc2-like kinases 1 and 4 (Clk1, Clk4) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CLK Kinases in Alternative Splicing: A Technical Guide
Abstract: The Cdc2-like kinases (CLKs) are a family of dual-specificity protein kinases that play a pivotal role in the regulation of pre-mRNA splicing. By phosphorylating key splicing factors, particularly the serine/arginine-rich (SR) proteins, CLKs modulate the assembly and activity of the spliceosome, thereby influencing splice site selection. This regulatory function is critical for generating proteomic diversity and maintaining cellular homeostasis. Dysregulation of CLK activity and the subsequent alterations in alternative splicing are implicated in a range of human pathologies, including cancer, neurodegenerative disorders, and viral infections. Consequently, CLK kinases have emerged as promising therapeutic targets for the development of novel drugs. This technical guide provides an in-depth overview of the CLK kinase family, their mechanism of action in alternative splicing, key signaling pathways, and their role in disease. It also details common experimental protocols for their study and summarizes quantitative data on their substrates and inhibitors.
Introduction to Alternative Splicing
Alternative splicing is a fundamental process in eukaryotic gene expression where exons from a single pre-messenger RNA (pre-mRNA) transcript are differentially joined to produce multiple, distinct mature messenger RNA (mRNA) isoforms.[1] This mechanism allows a single gene to encode various protein isoforms, each potentially having a different function, localization, or stability.[1][2] It is estimated that over 90% of human genes undergo alternative splicing, highlighting its importance in expanding the coding potential of the genome and regulating cellular processes.[3] The process is carried out by the spliceosome, a large and dynamic molecular machine composed of small nuclear ribonucleoproteins (snRNPs) and numerous associated proteins. The fidelity of splice site selection is regulated by a host of splicing factors that bind to specific cis-acting sequences on the pre-mRNA, such as exonic and intronic splicing enhancers (ESEs and ISEs) and silencers.[4]
The Cdc2-like Kinase (CLK) Family
The CLK family consists of four highly conserved dual-specificity kinases in humans: CLK1, CLK2, CLK3, and CLK4.[5][6] They are characterized by their ability to autophosphorylate on tyrosine residues, which activates them to phosphorylate substrate proteins on serine and threonine residues.[7] A defining feature of this family is a conserved "EHLAMMERILG" motif within their C-terminal kinase domain, which has led to their classification as "LAMMER" kinases.[6][8] While expressed in most tissues, the levels of individual isoforms can vary.[9] CLKs are primarily localized in the nucleus, where they colocalize with splicing factors in structures known as nuclear speckles.[6][10]
The Core Mechanism: CLK-Mediated Regulation of Splicing
The central role of CLK kinases in gene expression is the regulation of pre-mRNA splicing through the phosphorylation of SR proteins.[1][5][11]
Phosphorylation of SR Proteins
SR proteins are a key family of splicing factors (including SRSF1-12) characterized by one or two N-terminal RNA recognition motifs (RRMs) and a C-terminal domain rich in arginine-serine (RS) dipeptides.[4] CLKs, along with SR protein kinases (SRPKs), phosphorylate the serine residues within the RS domain.[4][6][9] This phosphorylation is a critical regulatory step that governs the function of SR proteins. Upon hyper-phosphorylation by CLKs, SR proteins are mobilized from their storage sites in nuclear speckles to sites of active transcription and splicing.[8][9][10] This process influences their ability to bind pre-mRNA and to recruit core spliceosomal components, thereby directly impacting exon selection.[1][4] Unlike SRPKs, which primarily phosphorylate Arg-Ser repeats, CLKs can also phosphorylate serines adjacent to prolines, leading to a hyper-phosphorylated state that is important for specific splicing activities.[12]
Signaling Pathway for CLK-Mediated Splicing Regulation
The phosphorylation state of SR proteins dictates their activity and localization. CLK-mediated phosphorylation is a dynamic process that is essential for the proper assembly of the spliceosome and the selection of appropriate splice sites.
Autoregulation and Feedback Loops
CLK kinases are subject to complex regulation, including a notable autoregulatory feedback loop. CLK1 activity, for instance, is controlled by the alternative splicing of its own pre-mRNA.[9] The full-length, active CLK1 kinase promotes the skipping of its own exon 4, which produces a truncated, catalytically inactive protein variant.[13][14] Conversely, inhibition of CLK1 activity leads to the inclusion of exon 4 and the production of the full-length active kinase.[13] This feedback mechanism allows the cell to rapidly modulate the levels of active CLK1 in response to cellular stress or signaling cues.[13]
Key Signaling Pathways Involving CLK Kinases
CLK activity is integrated into broader cellular signaling networks. For example, the PI3K/Akt signaling pathway, which is crucial for cell growth and survival, can regulate CLK1.[3] Akt has been shown to phosphorylate CLK2, which is an important mechanism for promoting cell survival after ionizing radiation.[9][15] This places CLK kinases at the intersection of signal transduction and post-transcriptional gene regulation, allowing external stimuli to rapidly alter the splicing landscape of the cell.
Quantitative Analysis of CLK Activity and Inhibition
The study of CLK kinases has been greatly advanced by the development of small molecule inhibitors. These chemical probes are invaluable for dissecting the function of CLK isoforms and represent starting points for therapeutic development.
Table 1: Substrate Specificity of CLK Isoforms
CLKs phosphorylate a range of SR proteins and other splicing-related factors. While there is overlap, distinct specificities are emerging.
| CLK Isoform | Key Substrates | Primary Phosphorylation Site Motif | Reference(s) |
| CLK1 | SRSF1 (ASF/SF2), SRSF2 (SC35), SRSF4, SRSF6, SPF45 | Ser-Arg, Ser-Pro | [6][16][17] |
| CLK2 | SR proteins, Protein Phosphatase 2A (PP2A) | R-x-x-S/T | [6][9] |
| CLK3 | SR proteins | R-x-x-S/T | [6] |
| CLK4 | SR proteins | R-x-x-S/T | [6] |
Table 2: Inhibitory Activity (IC₅₀) of Small Molecules against CLK Isoforms
The potency of various inhibitors highlights the efforts to achieve isoform selectivity, which is critical for targeted therapeutic applications.
| Inhibitor | CLK1 IC₅₀ (nM) | CLK2 IC₅₀ (nM) | CLK3 IC₅₀ (nM) | CLK4 IC₅₀ (nM) | Reference(s) |
| T-025 | - | ~10-100 (cellular) | - | - | [18][19] |
| TG003 | ~20 | >10,000 | - | ~15 | [3][4][16] |
| CX-4945 | 130 | 38 | 480 | - | [5][7][11] |
| Cpd-2 | 8.3 | 1.3 | 1300 | 210 | [4] |
| Cpd-3 | 3.1 | 0.7 | 210 | 110 | [4] |
| Note: IC₅₀ values can vary depending on assay conditions (e.g., ATP concentration). |
Methodologies for Studying CLK Kinases in Splicing
A variety of experimental techniques are employed to investigate the function of CLK kinases and the impact of their inhibition on alternative splicing.
In Vitro Kinase Assays
These assays directly measure the ability of a CLK enzyme to phosphorylate a substrate and are essential for screening inhibitors.
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Reaction Setup: In a 384-well plate, combine the recombinant CLK enzyme, a suitable substrate (e.g., Myelin Basic Protein or a synthetic peptide), and the kinase assay buffer.[20][21]
-
Initiation: Add a mixture of ATP and the test compound (inhibitor) to start the kinase reaction. Incubate for a defined period (e.g., 60 minutes) at 30°C.[21]
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[20]
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.[20]
-
Signal Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction to produce a luminescent signal, which is proportional to the kinase activity. Read the luminescence on a microplate reader.[20]
Cell-Based Splicing Reporter Assays
Reporter assays in living cells provide a functional readout of splicing regulation for a specific exon.
Protocol: Minigene Splicing Reporter Assay
-
Construct Design: A minigene reporter plasmid is constructed containing a specific exon and its flanking intronic sequences (e.g., Fas exon 6) placed within an expression vector, often between exons of a reporter gene like luciferase or GFP.[16][22]
-
Transfection: Transfect the minigene reporter plasmid into cultured cells. If studying a specific splicing factor, it can be co-transfected.
-
Treatment: Treat the transfected cells with a CLK inhibitor or a control vehicle (e.g., DMSO) for a specified duration.
-
RNA Extraction and RT-PCR: Isolate total RNA from the cells and perform reverse transcription followed by PCR (RT-PCR) using primers specific to the reporter's exons.[16]
-
Analysis: The PCR products, representing the spliced isoforms (exon inclusion vs. exclusion), are separated and quantified by gel electrophoresis. A change in the ratio of the isoforms indicates a modulation of splicing by the inhibitor.[16]
Global Splicing Analysis via RNA-Sequencing
To understand the widespread impact of CLK inhibition, high-throughput RNA sequencing (RNA-seq) is the method of choice.
Protocol: RNA-Seq Workflow for Splicing Analysis
-
Experimental Setup: Culture cells (e.g., a cancer cell line) and treat with a CLK inhibitor or a control vehicle for an appropriate time.
-
Library Preparation: Extract total RNA and perform poly(A) selection to enrich for mRNA. Prepare sequencing libraries, which involves RNA fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
-
Sequencing: Sequence the prepared libraries on a high-throughput platform (e.g., Illumina).
-
Bioinformatic Analysis:
-
Alignment: Align the sequencing reads to a reference genome.
-
Splicing Analysis: Use specialized software (e.g., MISO, rMATS) to identify and quantify alternative splicing events (e.g., skipped exons, alternative 3'/5' splice sites, intron retention) that are significantly different between the inhibitor-treated and control samples.[19][23]
-
Downstream Analysis: Perform gene ontology (GO) and pathway analysis on the genes with altered splicing to understand the biological consequences of CLK inhibition.[18]
-
Role in Disease and Therapeutic Potential
The critical role of CLKs in regulating splicing means their dysregulation is associated with numerous diseases, making them attractive targets for drug development.[1][6][24]
-
Cancer: Aberrant alternative splicing is a hallmark of cancer, producing isoforms that can promote proliferation, metastasis, and drug resistance.[1] CLK kinases, particularly CLK2, are often overexpressed in cancers like breast cancer and are considered oncogenic.[25][26] Inhibition of CLKs can induce apoptosis and suppress cancer cell growth by altering the splicing of crucial survival genes like S6K, EGFR, and PARP.[4][23] Furthermore, tumors with high MYC activation, which alters the splicing landscape, may be particularly vulnerable to CLK inhibitors.[9][19]
-
Neurodegenerative Disorders: Abnormal splicing of genes like MAPT (which encodes the Tau protein) is linked to conditions such as Alzheimer's disease and frontotemporal dementia.[1][9] CLK inhibitors have the potential to correct these aberrant splicing events, restoring normal protein function and potentially slowing disease progression.[1]
-
Other Diseases: CLK-mediated splicing is also implicated in Duchenne muscular dystrophy and in the life cycle of viruses like HIV-1 and influenza, which hijack the host splicing machinery for their replication.[1][4]
Conclusion
The CLK family of kinases are master regulators of alternative splicing, acting through the phosphorylation of SR proteins to control spliceosome function. This central role places them at a critical node in gene expression, linking signaling pathways to post-transcriptional outcomes. The growing understanding of how aberrant splicing driven by CLK dysregulation contributes to diseases like cancer and neurodegeneration has established these kinases as high-value targets for therapeutic intervention. The continued development of specific CLK inhibitors, coupled with advanced methodologies like RNA-sequencing, will further illuminate the complex splicing networks they control and pave the way for novel precision medicines.
References
- 1. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Kinase Domain Insertions Define Distinct Roles of CLK Kinases in SR Protein Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clk/STY (cdc2-Like Kinase 1) and Akt Regulate Alternative Splicing and Adipogenesis in 3T3-L1 Pre-Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Cdc2-like kinases: structure, biological function and therapeutic targets for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for the Selective Inhibition of Cdc2-Like Kinases by CX-4945 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Protein Kinase CLK1 Uses A Nontraditional Docking Mechanism To Select Physiological Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The Clk/Sty protein kinase phosphorylates SR splicing factors and regulates their intranuclear distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Basis for the Selective Inhibition of Cdc2-Like Kinases by CX-4945 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Terminus of the Protein Kinase CLK1 Induces SR Protein Hyper-Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Regulatory interplay between SR proteins governs CLK1 kinase splice variants production | Semantic Scholar [semanticscholar.org]
- 15. Cdc2-like kinase 2 is a key regulator of the cell cycle via FOXO3a/p27 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Regulation and Substrate Specificity of the SR Protein Kinase Clk/Sty - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacological CLK inhibition disrupts SR protein function and RNA splicing blocking cell growth and migration in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.com [promega.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Rapid-Response Splicing Reporter Screens Identify Differential Regulators of Constitutive and Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
- 26. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]
An In-Depth Technical Guide to the Off-Target Effects of Clk-IN-T3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clk-IN-T3 is a potent and selective small-molecule inhibitor of the CDC-like kinase (CLK) family, specifically targeting CLK1, CLK2, and CLK3.[1][2] These kinases are crucial regulators of pre-mRNA splicing through their phosphorylation of serine/arginine-rich (SR) proteins.[3] By modulating the splicing process, CLK inhibitors like this compound have emerged as valuable chemical probes for studying splicing biology and as potential therapeutic agents, particularly in oncology.[3][4] However, a thorough understanding of an inhibitor's selectivity and off-target effects is paramount for the accurate interpretation of experimental data and for advancing its potential clinical development. This guide provides a comprehensive overview of the known off-target profile of this compound, presents quantitative data in a structured format, details relevant experimental methodologies, and visualizes key pathways and workflows.
Data Presentation: Kinase Inhibition Profile of this compound
The selectivity of this compound has been primarily characterized through in vitro biochemical assays and cellular target engagement studies. The following tables summarize the quantitative data on its inhibitory activity against its intended CLK targets and known off-targets.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| On-Targets | |||
| CLK1 | 0.67 | In vitro kinase assay | [1][5] |
| CLK2 | 15 | In vitro kinase assay | [1][2] |
| CLK3 | 110 | In vitro kinase assay | [1][2] |
| Known Off-Targets | |||
| DYRK1A | 260 | In vitro kinase assay | [1][5][6] |
| DYRK1B | 230 | In vitro kinase assay | [1][5][6] |
Table 2: Cellular Target Engagement and Functional Activity of this compound
| Target/Process | IC50 (nM) | Cell Line | Assay Type | Reference |
| DYRK1A | 32 | HEK293 | NanoBRET | [5] |
| DYRK1B | 67 | HEK293 | NanoBRET | [5] |
| Cell Viability | 273 | ARP1 (Multiple Myeloma) | Cell viability assay | [7] |
| Cell Viability | 484 | H929 (Multiple Myeloma) | Cell viability assay | [7] |
Based on biochemical assays, this compound demonstrates high potency for CLK1, CLK2, and CLK3.[1] Its most significant known off-targets are DYRK1A and DYRK1B, members of the dual-specificity tyrosine-regulated kinase family.[1][6] The selectivity margin is approximately 343-fold against DYRK1B and 388-fold against DYRK1A when comparing the biochemical IC50 value for CLK1. However, cellular target engagement assays (NanoBRET) suggest a more potent interaction with DYRK1A and DYRK1B in a cellular context than biochemical assays might imply.[5]
Signaling Pathways and Experimental Workflows
Core Signaling Pathway of CLK
CLKs are central regulators of mRNA splicing. They phosphorylate SR proteins, which are key components of the spliceosome. This phosphorylation is critical for the proper recognition of exons and the assembly of the splicing machinery, ultimately influencing which mRNA isoforms are produced from a single gene.
Caption: The CLK signaling pathway in pre-mRNA splicing.
On- and Off-Target Interaction Map for this compound
This compound directly inhibits the kinase activity of both its intended CLK targets and the off-target DYRK kinases. This can lead to downstream cellular effects related to the function of both kinase families.
Caption: On-target and off-target inhibition profile of this compound.
General Workflow for Kinase Inhibitor Specificity Profiling
A multi-step approach is required to fully characterize the specificity of a kinase inhibitor, starting from broad screening and moving to specific cellular validation.
Caption: A typical experimental workflow for kinase inhibitor profiling.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are protocols for key experiments used to characterize the effects of this compound.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase's inhibition. It is used to determine biochemical IC50 values.
-
Principle: The assay involves two steps. First, the kinase reaction is performed with the enzyme, substrate, ATP, and the inhibitor. Then, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Materials:
-
Recombinant human kinases (CLK1, CLK2, CLK3, DYRK1A, DYRK1B)
-
Kinase-specific substrate (e.g., Myelin Basic Protein for CLK3)[8]
-
This compound (serial dilutions)
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
To the wells of a microplate, add the kinase, the appropriate substrate, and the this compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete unused ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control and plot the results on a dose-response curve to determine the IC50 value.
-
Western Blot Analysis for SR Protein Phosphorylation
This method is used to assess the cellular activity of this compound by measuring the phosphorylation status of its direct downstream targets, the SR proteins.[6]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated SR proteins.
-
Materials:
-
HCT-116 or other suitable cell lines
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-SR [pSR], anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Culture HCT-116 cells to ~80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.5, 1.0 µM) or DMSO for a specified time (e.g., 6 hours).[6]
-
Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pSR) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Re-probe the membrane with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the investigation of this compound's effect on cell cycle progression.[1][7]
-
Principle: Cells are stained with a fluorescent dye (Propidium Iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Materials:
-
HCT-116 or other cancer cell lines
-
This compound
-
Cell culture supplies
-
PBS
-
70% cold ethanol
-
PI/RNase Staining Buffer
-
-
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1 to 10.0 µM) or DMSO for a specified duration (e.g., 24 hours).[1]
-
Harvest the cells (including floating cells) and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase Staining Buffer and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use cell cycle analysis software to model the resulting DNA content histograms and determine the percentage of cells in each phase.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probe T3-CLK | Chemical Probes Portal [chemicalprobes.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Initial Studies of Clk-IN-T3 in Multiple Myeloma
This technical guide provides a comprehensive overview of the initial preclinical research on this compound, a potent Cdc2-like kinase (CLK) inhibitor, and its therapeutic potential in multiple myeloma (MM). The document details the compound's mechanism of action, its effects on MM cells both in vitro and in vivo, and the experimental protocols used in these foundational studies.
Multiple myeloma is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow.[1] Recent research has highlighted the critical role of abnormal RNA splicing in its pathogenesis, making the components of the splicing machinery attractive therapeutic targets.[2][3] One such target is Cdc2-like kinase 2 (CLK2), which regulates RNA splicing by phosphorylating serine/arginine-rich splicing factors (SRSFs).[2] High CLK2 expression has been correlated with a poor prognosis in MM patients.[3] this compound is a selective inhibitor of CLK kinases, with potent activity against CLK2.[4][5]
Mechanism of Action: The CLK2/SRSFs/RAE1 Axis
This compound exerts its anti-myeloma effects by targeting the CLK2/SRSFs/RAE1 signaling axis. Inhibition of CLK2 by this compound prevents the phosphorylation of SRSFs.[2] This disruption in the splicing machinery leads to the skipping of exon 9 in the pre-mRNA of the RNA export factor, RAE1. The resulting aberrant RAE1 mRNA is subsequently degraded through the nonsense-mediated mRNA decay (NMD) pathway.[2] The downregulation of RAE1 ultimately suppresses cell proliferation and induces apoptosis in multiple myeloma cells, thereby inhibiting tumor growth.[2]
References
- 1. oncology.labcorp.com [oncology.labcorp.com]
- 2. Targeting CLK2 and serine/arginine-rich splicing factors inhibits multiple myeloma through downregulating RAE1 by nonsense-mediated mRNA decay mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Clk-IN-T3 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clk-IN-T3 is a potent and selective inhibitor of CDC-like kinases (CLKs), with high affinity for CLK1, CLK2, and CLK3.[1][2][3][4] It also shows inhibitory activity against DYRK1A and DYRK1B at higher concentrations.[2][4] CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[5][6][7] By inhibiting CLKs, this compound modulates alternative splicing, a process frequently dysregulated in diseases such as cancer.[2][8] These application notes provide detailed information on the solubility, storage, and experimental use of this compound.
Physicochemical Properties and Storage
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₀N₆O₂ | [2] |
| Molecular Weight | 482.58 g/mol | [2] |
| CAS Number | 2109805-56-1 | [2][3] |
| Appearance | Solid powder | [9] |
| Storage (Powder) | -20°C for 3 years, 4°C for 2 years | [2][3] |
| Storage (Solvent) | -80°C for up to 2 years, -20°C for up to 1 year | [1][2] |
Solubility and Solution Preparation
Proper dissolution of this compound is critical for experimental success. It is recommended to use freshly opened, anhydrous solvents to avoid precipitation, as the compound is hygroscopic.[1]
In Vitro Solubility
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | ≥ 10 mg/mL (≥ 20.7 mM) | Ultrasonic and warming may be required. | [1][9] |
| Ethanol | 0.1 - 1 mg/mL (Slightly soluble) | Gentle warming may be required. | [5][9] |
In Vivo Formulation
For in vivo experiments, it is crucial to prepare fresh solutions on the day of use.[1] Below are two reported formulations.
| Formulation | Maximum Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.08 mg/mL (≥ 4.31 mM) | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (≥ 4.31 mM) | [1][2] |
Experimental Protocols
Preparation of Stock Solutions
It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the desired working concentration in cell culture medium or other aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
Protocol:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly.
-
If the compound does not fully dissolve, gentle warming (e.g., 37°C) and/or sonication can be used to aid dissolution.[1][4]
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter periods.[1][2]
In Vitro Cell-Based Assay Workflow
The following diagram outlines a general workflow for an in vitro cell-based assay using this compound.
References
- 1. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Clk/STY (cdc2-Like Kinase 1) and Akt Regulate Alternative Splicing and Adipogenesis in 3T3-L1 Pre-Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The Protein Kinase Clk/Sty Directly Modulates SR Protein Activity: Both Hyper- and Hypophosphorylation Inhibit Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clk Kinases and Splicing Regulation - Joseph Adams [grantome.com]
- 7. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Detecting Phosphorylated SR Proteins Following Clk-IN-T3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine/arginine-rich (SR) proteins are a family of essential splicing factors that play a crucial role in the regulation of pre-mRNA splicing. Their function and subcellular localization are tightly regulated by phosphorylation, primarily by Cdc2-like kinases (CLKs) and SR protein kinases (SRPKs).[1][2] The phosphorylation state of SR proteins is critical for their activity, and both hyper- and hypo-phosphorylation can lead to splicing inhibition.[3][4][5] CLK1, in particular, is a key regulator of SR protein phosphorylation and is implicated in various cellular processes and diseases, making it an attractive target for therapeutic intervention.[6][7]
Clk-IN-T3 is a potent and selective inhibitor of CLK1, CLK2, and CLK3, with an IC₅₀ of 0.67 nM for CLK1.[8][9] By inhibiting CLK activity, this compound treatment is expected to decrease the phosphorylation of SR proteins. This application note provides a detailed protocol for detecting these changes in SR protein phosphorylation using Western blotting, a standard and widely used technique for protein analysis.[8]
Signaling Pathway
The signaling pathway illustrating the effect of this compound on SR protein phosphorylation is depicted below. In this pathway, active CLK1 phosphorylates SR proteins. The introduction of this compound inhibits CLK1, leading to a decrease in the phosphorylation of SR proteins.
Caption: Inhibition of CLK1-mediated SR protein phosphorylation by this compound.
Experimental Workflow
The overall experimental workflow for this protocol is outlined in the diagram below. It begins with cell culture and treatment, followed by protein extraction, quantification, Western blotting for phosphorylated SR proteins, stripping of the membrane, and subsequent reprobing for total SR proteins to ensure equal loading.
Caption: Western blot workflow for detecting phosphorylated SR proteins.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of a 6-hour treatment with this compound on the phosphorylation of various SR proteins in HCT-116 cells. Data is presented as the relative phosphorylation level normalized to the total protein level and compared to the vehicle control (DMSO). This demonstrates the expected dose-dependent decrease in SR protein phosphorylation.
| SR Protein | Molecular Weight (kDa) | Treatment (6 hours) | Relative Phosphorylation (Normalized to Total SR Protein) | Percent Decrease from Control |
| SRp75 | ~75 | Vehicle (DMSO) | 1.00 | 0% |
| 0.5 µM this compound | 0.62 | 38% | ||
| 1.0 µM this compound | 0.35 | 65% | ||
| SRp55 | ~55 | Vehicle (DMSO) | 1.00 | 0% |
| 0.5 µM this compound | 0.58 | 42% | ||
| 1.0 µM this compound | 0.29 | 71% | ||
| SRp40 | ~40 | Vehicle (DMSO) | 1.00 | 0% |
| 0.5 µM this compound | 0.51 | 49% | ||
| 1.0 µM this compound | 0.24 | 76% | ||
| SRp30 | ~30 | Vehicle (DMSO) | 1.00 | 0% |
| 0.5 µM this compound | 0.45 | 55% | ||
| 1.0 µM this compound | 0.18 | 82% | ||
| SRp20 | ~20 | Vehicle (DMSO) | 1.00 | 0% |
| 0.5 µM this compound | 0.48 | 52% | ||
| 1.0 µM this compound | 0.21 | 79% |
Detailed Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Culture: Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to final concentrations of 0.5 µM and 1.0 µM.[9]
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for 6 hours at 37°C.[9]
-
Cell Lysis and Protein Extraction
This protocol is optimized to preserve protein phosphorylation.
-
Reagent Preparation: Prepare an ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails just before use.[7][10][11]
-
Cell Washing: After treatment, place the 6-well plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[10] Aspirate the PBS completely after the final wash.
-
Lysis:
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[10]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
Storage: Store the protein lysates at -80°C for long-term use or proceed immediately to protein quantification.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[10]
-
Use the results to calculate the volume of each lysate needed to load an equal amount of protein for each sample in the subsequent Western blot analysis.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein from each sample (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the prepared samples onto an SDS-polyacrylamide gel (e.g., 10-12% gel) and run the electrophoresis until adequate separation of the proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) membrane.[12]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[5] Note: Avoid using milk for blocking when detecting phosphorylated proteins, as it contains phosphoproteins that can increase background.
-
Primary Antibody Incubation:
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Membrane Stripping and Reprobing for Total Protein
To normalize the phosphorylated protein signal, the membrane is stripped and reprobed for the total amount of the target protein or a housekeeping protein.
-
Washing: After detecting the phosphorylated SR proteins, wash the membrane thoroughly with TBST.
-
Stripping:
-
Washing: Wash the membrane extensively with TBST (at least 3-4 times for 10 minutes each) to remove all traces of the stripping buffer.
-
Blocking: Block the membrane again with 5% BSA in TBST for 1 hour at room temperature.
-
Reprobing:
-
Incubate the membrane with a primary antibody that recognizes total SR proteins (specific for the SR protein of interest) or a housekeeping protein (e.g., GAPDH, β-actin) diluted in 5% BSA/TBST overnight at 4°C.
-
Follow steps 6-9 from the "SDS-PAGE and Western Blotting" protocol for washing, secondary antibody incubation, and detection.
-
Data Analysis
-
Quantification: Use densitometry software to quantify the band intensities for both the phosphorylated SR protein and the total SR protein (or housekeeping protein).
-
Normalization: For each sample, normalize the intensity of the phosphorylated SR protein band to the intensity of the corresponding total SR protein band.
-
Relative Quantification: Express the normalized phosphorylation levels as a fold change relative to the vehicle-treated control sample.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Protein Kinase Clk/Sty Directly Modulates SR Protein Activity: Both Hyper- and Hypophosphorylation Inhibit Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory interplay between SR proteins governs CLK1 kinase splice variants production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Pharmacological CLK inhibition disrupts SR protein function and RNA splicing blocking cell growth and migration in TNBC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation and Substrate Specificity of the SR Protein Kinase Clk/Sty - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of protein phosphorylation using single molecule pull-down - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Alternative Splicing in HCT116 Cells Using Clk-IN-T3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alternative splicing is a critical mechanism for generating proteomic diversity from a limited number of genes and its dysregulation is a hallmark of cancer.[1][2] The CDC-like kinase (CLK) family, comprising CLK1, CLK2, CLK3, and CLK4, are key regulators of this process. They phosphorylate serine/arginine-rich (SR) proteins, which are essential for the assembly and function of the spliceosome.[3] Inhibition of CLKs prevents the phosphorylation of SR proteins, leading to alterations in splicing patterns, which can affect the production of proteins involved in cell growth, survival, and apoptosis.[2][3]
Clk-IN-T3 is a potent and selective inhibitor of the CLK family, with IC50 values of 0.67 nM, 15 nM, and 110 nM for CLK1, CLK2, and CLK3, respectively.[4] This small molecule provides a valuable tool for investigating the role of CLKs in alternative splicing and for exploring their therapeutic potential in cancer. In the human colorectal carcinoma cell line HCT116, inhibition of CLKs by a closely related compound, T3, has been shown to induce G2/M cell cycle arrest and modulate the alternative splicing of apoptosis-related genes, such as MCL1 and CFLAR.[5][6] Specifically, it promotes a shift from the anti-apoptotic long isoforms to the pro-apoptotic short isoforms.[5]
These application notes provide detailed protocols for utilizing this compound to study alternative splicing in HCT116 cells, including methods for cell culture, inhibitor treatment, and analysis of splicing events by RT-PCR and RNA sequencing.
Data Presentation
Quantitative Effects of CLK Inhibition on Splicing and Cell Cycle in HCT116 Cells
The following tables summarize the quantitative effects of a CLK inhibitor (T3) on alternative splicing of MCL1 and on the cell cycle distribution in HCT116 cells.
Table 1: Dose-Dependent Effect of CLK Inhibitor on MCL1 Alternative Splicing in HCT116 Cells
| Treatment Duration | T3 Concentration (µM) | MCL1 Percent Spliced In (PSI) of Anti-Apoptotic Isoform (Mean ± SD) |
| 6 hours | 0 (DMSO) | 100 ± 0 |
| 0.1 | 95 ± 3 | |
| 0.3 | 85 ± 5 | |
| 1.0 | 60 ± 7 | |
| 3.0 | 45 ± 6 | |
| 16 hours | 0 (DMSO) | 100 ± 0 |
| 0.1 | 88 ± 4 | |
| 0.3 | 70 ± 6 | |
| 1.0 | 40 ± 8 | |
| 3.0 | 25 ± 5 |
Data is derived from a study using the CLK inhibitor T3, which is structurally and functionally similar to this compound.[5] The "Percent Spliced In" (PSI) value represents the proportion of the anti-apoptotic long isoform of MCL1 relative to the total MCL1 transcripts.
Table 2: Effect of CLK Inhibitor on Cell Cycle Distribution of HCT116 Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| DMSO (24h) | 55.2 | 20.1 | 24.7 |
| 1 µM T3 (24h) | 28.9 | 18.5 | 52.6 |
Data is derived from a study using the CLK inhibitor T3.[5] A significant increase in the G2/M population is indicative of cell cycle arrest.
Mandatory Visualizations
Caption: Experimental workflow for studying alternative splicing in HCT116 cells with this compound.
Caption: Mechanism of action of this compound on the alternative splicing pathway.
Experimental Protocols
HCT116 Cell Culture and Maintenance
This protocol is for the routine culture and passaging of the HCT116 human colorectal carcinoma cell line.
Materials:
-
HCT116 cells (ATCC CCL-247)
-
McCoy's 5A Medium (e.g., Gibco #16600)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (100X)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Quickly thaw a cryovial of HCT116 cells in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Culturing: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
Maintenance: Change the medium every 2-3 days.
-
Passaging: When cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and collect the cell suspension. Centrifuge at 200 x g for 5 minutes. Resuspend the pellet and plate cells at a split ratio of 1:3 to 1:6 into new flasks.[5][7]
Treatment of HCT116 Cells with this compound
This protocol describes how to treat HCT116 cells with this compound to observe effects on alternative splicing and cell phenotype.
Materials:
-
HCT116 cells cultured in 6-well plates
-
This compound (MedChemExpress, HY-115470)
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete Growth Medium
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Aliquot and store at -20°C or -80°C.
-
Cell Seeding: Seed HCT116 cells in 6-well plates at a density of 2 x 10^5 cells/well. Allow cells to adhere and grow for 24 hours to reach approximately 50-60% confluency.
-
Treatment Preparation: On the day of treatment, prepare serial dilutions of this compound in complete growth medium from the stock solution. A recommended concentration range for initial experiments is 0.1 µM to 10 µM.[4] Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration (typically ≤ 0.1%).
-
Cell Treatment: Aspirate the old medium from the wells and replace it with the medium containing the desired concentrations of this compound or the DMSO vehicle control.
-
Incubation: Incubate the cells for the desired time points. For analyzing splicing changes of apoptosis-related genes, time points of 6 and 16 hours are recommended.[5] For cell cycle analysis, a 24-hour incubation is appropriate.[5]
-
Harvesting: After incubation, harvest the cells for downstream analysis (RNA isolation, protein lysis).
Analysis of SR Protein Phosphorylation by Western Blot
This protocol is for detecting changes in the phosphorylation status of SR proteins following this compound treatment.
Materials:
-
Treated and control HCT116 cells from Protocol 2
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors (e.g., PhosSTOP, Roche)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2X)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
Primary Antibody: Anti-phospho-SR (Ser/Arg) antibody (e.g., mAb104)
-
Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Protein Lysis: Wash treated cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer with inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with 2X Laemmli buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-SR primary antibody, diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Analysis of Alternative Splicing by RT-PCR
This protocol allows for the targeted analysis of specific alternative splicing events, such as the exon skipping in MCL1.
Materials:
-
Total RNA isolated from treated and control HCT116 cells (e.g., using TRIzol or a column-based kit)
-
DNase I
-
Reverse Transcriptase and associated buffers/reagents
-
PCR Master Mix
-
Gene-specific primers flanking the alternative exon
-
Agarose gel and electrophoresis equipment
-
(Optional) qPCR instrument and SYBR Green master mix
Procedure:
-
RNA Isolation and DNase Treatment: Isolate total RNA from cells. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the manufacturer's protocol.
-
Primer Design: Design forward and reverse primers in the exons flanking the alternatively spliced region of interest (e.g., for MCL1, primers in exon 1 and exon 3 can distinguish between the long isoform (Mcl-1L, includes exon 2) and the short isoform (Mcl-1S, excludes exon 2)).
-
PCR Amplification: Perform PCR using the synthesized cDNA as a template. The reaction should include an initial denaturation, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Gel Electrophoresis: Resolve the PCR products on a 2% agarose gel. The different splice isoforms will appear as bands of different sizes.
-
Quantification (Semi-quantitative): Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the Percent Spliced In (PSI) value as: PSI = (Intensity of Inclusion Isoform) / (Intensity of Inclusion Isoform + Intensity of Exclusion Isoform) * 100.
-
Quantification (qPCR - Optional): For more precise quantification, design primer sets specific to each isoform and perform qPCR.
Genome-Wide Analysis of Alternative Splicing by RNA-Sequencing
This protocol provides a general workflow for a comprehensive analysis of alternative splicing changes induced by this compound.
Materials:
-
High-quality total RNA (RIN > 8.0)
-
RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)
-
High-throughput sequencer (e.g., Illumina NovaSeq)
-
High-performance computing cluster
Workflow:
-
Library Preparation and Sequencing: Prepare stranded, paired-end RNA-seq libraries from the total RNA of treated and control samples. Sequence the libraries to a sufficient depth (e.g., >30 million reads per sample).
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.[4]
-
Differential Splicing Analysis: Use a specialized tool like rMATS (replicate Multivariate Analysis of Transcript Splicing) to identify and quantify differential alternative splicing events between the this compound treated and control groups.[4][8] rMATS detects five major types of alternative splicing events: skipped exon (SE), alternative 5' splice site (A5SS), alternative 3' splice site (A3SS), mutually exclusive exons (MXE), and retained intron (RI).
-
Data Interpretation: Analyze the output from rMATS, which includes PSI values and statistical significance for each detected splicing event. Perform gene ontology (GO) and pathway analysis on the genes with significant splicing changes to understand the biological implications of this compound treatment.
-
Visualization: Generate sashimi plots for specific genes of interest to visualize the changes in read distribution across exons and junctions.
References
- 1. Chemical perturbation of Mcl-1 pre-mRNA splicing to induce apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. kevinhu.io [kevinhu.io]
- 5. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic profiling of small molecules using cell painting assay in HCT116 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Application Notes and Protocols for Clk-IN-T3 in DMSO
Topic: Long-term Stability of Clk-IN-T3 in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective inhibitor of the CDC-like kinase (CLK) family, with IC50 values of 0.67 nM, 15 nM, and 110 nM for CLK1, CLK2, and CLK3, respectively.[1][2] It also shows inhibitory activity against DYRK1A and DYRK1B at higher concentrations.[1][2] This small molecule is a valuable tool for studying the biological roles of CLK kinases, which are involved in the regulation of mRNA splicing.[3][4] Given its use in a variety of in vitro and in vivo experimental settings, understanding the long-term stability of this compound in its common solvent, dimethyl sulfoxide (DMSO), is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a summary of storage recommendations, a general protocol for assessing stability, and an overview of the relevant signaling pathways.
Data Presentation: Recommended Storage Conditions
Proper storage of this compound in DMSO is crucial to maintain its integrity and activity over time. The following table summarizes the recommended storage conditions based on information from various suppliers. Adherence to these guidelines will help minimize degradation and ensure experimental consistency.
| Storage Type | Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [5][6] |
| 4°C | 2 years | [5][6] | |
| Stock Solution in DMSO | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] | |
| -80°C | 6 months | [2][6] | |
| -20°C | 1 month | [2][6] |
Note: It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound.[7] For in vivo experiments, it is best to use a freshly prepared working solution on the same day.[1]
Experimental Protocols
While specific experimental data on the long-term stability of this compound in DMSO is not extensively published, a general protocol for assessing the stability of small molecules in DMSO can be adapted. This protocol is based on established methods for compound stability studies.[8][9]
Objective: To determine the stability of this compound in DMSO over time at different storage temperatures.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Inert gas (e.g., argon or nitrogen)
-
Polypropylene or glass storage vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical column suitable for small molecule analysis (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Internal standard (a stable, unrelated compound)
Protocol:
-
Preparation of Stock Solution:
-
On day 0, prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM). To aid dissolution, gentle warming and sonication may be necessary.[1]
-
It is crucial to use newly opened, high-purity DMSO as it is hygroscopic, and water can impact compound stability.[1][8]
-
Prepare a sufficient volume to create multiple aliquots for all time points and storage conditions.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple airtight polypropylene or glass vials.
-
To minimize exposure to oxygen, overlay the solution with an inert gas before sealing the vials.
-
Divide the aliquots into different storage groups (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Include a "time zero" sample for immediate analysis.
-
-
Sample Analysis by HPLC:
-
At designated time points (e.g., 0, 1, 3, 6, 12, and 24 months), retrieve one aliquot from each storage condition.
-
Allow the samples to thaw completely and reach room temperature.
-
Prepare samples for HPLC analysis by diluting them to a suitable concentration with the mobile phase. Add a consistent amount of an internal standard to each sample to control for injection volume variability.
-
Analyze the samples by HPLC-UV. The peak area of this compound relative to the internal standard will be used to determine its concentration.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
A compound is generally considered stable if >90% of the initial concentration remains.
-
Plot the percentage of remaining this compound against time for each storage condition to visualize the degradation kinetics.
-
Visualizations
Signaling Pathway of CLK-Mediated Regulation
The following diagram illustrates a simplified signaling pathway involving the CLK family of kinases. CLKs are known to phosphorylate SR proteins (serine/arginine-rich proteins), which are key regulators of mRNA splicing. Inhibition of CLKs, for instance by this compound, can therefore modulate alternative splicing events, which has implications in various diseases, including cancer.
Caption: Simplified CLK signaling pathway in mRNA splicing regulation.
Experimental Workflow for Stability Assessment
The diagram below outlines the key steps in the experimental protocol for assessing the long-term stability of this compound in DMSO.
Caption: Experimental workflow for assessing this compound stability in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. invivochem.net [invivochem.net]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Angiogenesis Inhibition with Clk-IN-T3: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor 2 (VEGFR2), is a key regulator of angiogenesis. Inhibition of this pathway is a well-established strategy in anti-cancer therapy. Clk-IN-T3, a potent and selective pan-inhibitor of CDC-like kinases (CLKs), has emerged as a promising compound for modulating cellular processes, including angiogenesis. These application notes provide a summary of the anti-angiogenic effects of this compound, detailed protocols for key in vitro angiogenesis assays, and a visualization of the proposed signaling pathway.
Mechanism of Action
This compound exerts its anti-angiogenic effects primarily through the downregulation of VEGFR2 expression in endothelial cells. By inhibiting CLK family kinases, this compound interferes with the cellular machinery responsible for the expression of this critical receptor, thereby attenuating the downstream signaling cascade initiated by VEGF. This leads to a reduction in endothelial cell proliferation, migration, and tube formation, all of which are essential steps in the angiogenic process.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on key angiogenic processes in Human Umbilical Vein Endothelial Cells (HUVECs).
Table 1: Inhibitory Concentration of this compound on VEGFR2 Expression
| Cell Line | Parameter Measured | Effective Concentration Range | Reference |
| HUVEC | Reduction of VEGFR2 expression | 300 - 1000 nM | [1] |
Table 2: Inhibition of VEGF-Induced Angiogenesis by this compound in HUVEC Spheroids
| Assay | Parameter Measured | Effective Concentration | Reference |
| HUVEC Spheroid Sprouting | Inhibition of VEGF-induced sprouting | 300 nM and 1000 nM | [1] |
Table 3: Inhibition of HUVEC Migration by this compound
| Assay | Parameter Measured | Effective Concentrations | Reference |
| HUVEC Migration Assay | Inhibition of cell migration | 500 nM, 800 nM, and 1000 nM | [1] |
Table 4: IC50 Values of this compound for CLK Isoforms
| Kinase | IC50 (nM) | Reference |
| CLK1 | 0.67 | [1] |
| CLK2 | 15 | [1] |
| CLK3 | 110 | [1] |
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below. These protocols can be adapted for the evaluation of this compound and other potential angiogenesis inhibitors.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Basement Membrane Matrix (e.g., Matrigel®)
-
24-well tissue culture plates
-
This compound (or other inhibitors)
-
VEGF (as a positive control for stimulation)
-
Calcein AM (for fluorescence imaging, optional)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, add a thin layer of the matrix to each well of a 24-well plate. Ensure the entire surface is covered.
-
Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound or controls. A typical cell density is 1.5 x 10^4 to 2.5 x 10^4 cells per well.
-
Incubation: Gently add the cell suspension to each well. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Imaging and Analysis: Observe tube formation using an inverted microscope. Capture images at different time points. The extent of tube formation can be quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops. For fluorescent imaging, cells can be pre-labeled with Calcein AM.
HUVEC Spheroid Sprouting Assay
This 3D assay mimics the initial stages of angiogenesis where new vessels sprout from a pre-existing structure.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Methylcellulose solution
-
Fibrinogen and Thrombin solution (or collagen gel)
-
96-well round-bottom, low-adhesion plates
-
This compound (or other inhibitors)
-
VEGF
-
Inverted microscope with imaging capabilities
Protocol:
-
Spheroid Formation: Prepare a suspension of HUVECs in growth medium containing methylcellulose. Dispense this suspension into a 96-well round-bottom, low-adhesion plate. Incubate for 24 hours to allow the formation of single spheroids in each well.
-
Embedding Spheroids: Carefully transfer the spheroids into a solution of fibrinogen or collagen. Add thrombin to induce polymerization of the gel.
-
Treatment: Add growth medium containing different concentrations of this compound or controls on top of the gel.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
Analysis: Image the spheroids and the sprouting capillaries. Quantify the number of sprouts per spheroid and the cumulative sprout length.
HUVEC Migration Assay (Boyden Chamber Assay)
This assay measures the chemotactic response of endothelial cells to pro- or anti-angiogenic stimuli.
Materials:
-
HUVECs
-
Boyden chamber inserts (e.g., Transwell®) with a porous membrane (typically 8 µm pore size)
-
24-well plates
-
Endothelial cell basal medium (serum-free)
-
This compound (or other inhibitors)
-
VEGF (as a chemoattractant)
-
Calcein AM or DAPI for cell staining
Protocol:
-
Chamber Setup: Place the Boyden chamber inserts into the wells of a 24-well plate.
-
Chemoattractant: Add endothelial cell basal medium containing VEGF to the lower chamber.
-
Cell Seeding: Harvest and resuspend HUVECs in basal medium containing various concentrations of this compound or controls. Add the cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C for 4-6 hours.
-
Analysis: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several microscopic fields.
Visualizations
Signaling Pathway of this compound in Angiogenesis Inhibition
Caption: Proposed mechanism of angiogenesis inhibition by this compound.
Experimental Workflow for HUVEC Tube Formation Assay
Caption: Workflow for the HUVEC tube formation assay.
Logical Relationship of this compound's Anti-Angiogenic Effect
Caption: Logical flow of this compound's anti-angiogenic activity.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Clk-IN-T3 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Clk-IN-T3 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and stable inhibitor of CDC-like kinases (CLKs), with the highest potency for CLK1, CLK2, and CLK3.[1][2][3] CLKs are a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[4][5] By inhibiting CLKs, this compound prevents the proper phosphorylation of SR proteins, leading to alterations in alternative splicing. This disruption of normal splicing can affect the expression of genes involved in critical cellular processes such as cell cycle progression and survival, ultimately leading to effects like cell cycle arrest and apoptosis in cancer cells.[5]
Q2: What is the recommended starting concentration range for this compound in cell viability assays?
The optimal concentration of this compound is highly dependent on the cell line being used. Based on published data, a broad starting range to consider is 10 nM to 10 µM. For initial experiments, a dose-response curve starting from a low nanomolar range up to the low micromolar range is recommended to determine the IC50 value for your specific cell model. For example, in HCT-116 cells, effects on SR protein phosphorylation have been observed at concentrations between 0.5 µM and 1.0 µM.[1][3]
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[3] It is recommended to prepare a concentrated stock solution, for example, at 10 mM in DMSO. Gentle warming and sonication may be necessary to ensure it is fully dissolved.[3] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 2 years).
Q4: Does this compound have any known off-target effects?
Yes, while this compound is highly selective for CLK kinases, it has been shown to inhibit other kinases at higher concentrations. Its most notable off-targets are DYRK1A and DYRK1B, with IC50 values of 260 nM and 230 nM, respectively.[1][3] When interpreting your results, it is important to consider the concentration range at which these off-target effects may become significant.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between plating each row/column. |
| Inaccurate pipetting of this compound. | Use calibrated pipettes and perform serial dilutions carefully. For very low concentrations, a multi-step dilution approach is recommended. | |
| Edge effects in the microplate. | Avoid using the outermost wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| No significant effect on cell viability, even at high concentrations | The cell line is resistant to CLK inhibition. | Consider using a positive control compound known to induce cell death in your cell line to validate the assay. You may also want to investigate the expression levels of CLK isoforms in your cells. |
| This compound has degraded. | Ensure the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new aliquot for each experiment. | |
| Insufficient incubation time. | The effects of splicing modulation on cell viability may take time to manifest. Consider extending the incubation period (e.g., 48 or 72 hours) and perform a time-course experiment. | |
| Unexpected increase in signal at certain concentrations (hormesis-like effect) | Compound precipitation at high concentrations. | Visually inspect the wells for any signs of precipitation. If observed, prepare a new dilution series and ensure the final DMSO concentration is not causing solubility issues (typically <0.5%). |
| Interference with the assay chemistry. | Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT). Run a cell-free control with media and this compound at the same concentrations to check for direct chemical reactions with the assay reagent. | |
| IC50 value is significantly different from published data | Different experimental conditions. | Factors such as cell density, passage number, serum concentration in the media, and the specific viability assay used can all influence the IC50 value. Ensure your protocol is standardized and consider these variables when comparing your data to the literature. |
| Use of a different cell line. | IC50 values are cell-line specific. The sensitivity to CLK inhibition can vary greatly between different cell types. |
Data Presentation
Table 1: In Vitro Inhibitory Potency of this compound against Target Kinases
| Target | IC50 (nM) |
| CLK1 | 0.67[1][2][3] |
| CLK2 | 15[1][2][3] |
| CLK3 | 110[1][2][3] |
Table 2: Off-Target Inhibitory Potency of this compound
| Off-Target | IC50 (nM) |
| DYRK1A | 260[1][3] |
| DYRK1B | 230[1][3] |
Experimental Protocols
Detailed Protocol: Determining the IC50 of this compound using an MTT Assay
This protocol provides a step-by-step guide for a typical MTT-based cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count your cells, ensuring they are in the logarithmic growth phase and have high viability (>95%).
-
Dilute the cells in complete culture medium to the desired seeding density (this should be optimized for your cell line to ensure they are still proliferating at the end of the incubation period).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations (e.g., 2x the final desired concentrations). It is recommended to perform at least a 7-point dilution series.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions and vehicle control to the appropriate wells in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6]
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix gently by pipetting up and down or by using a plate shaker.
-
Incubate the plate for at least 2 hours at room temperature in the dark, or overnight at 37°C, to ensure complete solubilization.[7]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis (four-parameter logistic fit) to determine the IC50 value.[8]
-
Mandatory Visualizations
Caption: CLK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. courses.edx.org [courses.edx.org]
Technical Support Center: Interpreting Unexpected Results from Clk-IN-T3 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the CDC-like kinase (CLK) inhibitor, Clk-IN-T3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
This compound is a potent and selective pan-inhibitor of CDC-like kinases (CLKs), with the highest potency for CLK1, followed by CLK2 and CLK3.[1][2] CLKs are crucial for the phosphorylation of serine/arginine-rich (SR) proteins, which in turn regulate pre-mRNA splicing.[3] Therefore, the expected effects of this compound treatment include a decrease in the phosphorylation of SR proteins, leading to alterations in alternative splicing.[4] Phenotypically, this often results in anti-cancer activity, including growth inhibition and G2/M cell cycle arrest.[1][5]
Q2: What are the known off-target effects of this compound?
While highly selective for CLKs, this compound can also inhibit dual-specificity tyrosine-regulated kinases DYRK1A and DYRK1B, although at higher concentrations than those required for CLK inhibition.[1][6] When interpreting unexpected results, it is important to consider the potential contribution of DYRK inhibition.
Q3: I am not observing any effect of this compound on my cells. What could be the reason?
Several factors could contribute to a lack of effect. See the troubleshooting guide below for a detailed breakdown of potential causes and solutions, including issues with compound stability, cell line resistance, and experimental setup.
Q4: Can this compound induce different effects in different cell lines?
Yes, the cellular response to this compound can be highly cell-context dependent. For instance, while G2/M cell cycle arrest is a common outcome, some cell lines, such as A2780 ovarian carcinoma cells, have been observed to undergo rapid apoptosis upon treatment.[5] This differential response is thought to be related to the specific dependencies of cancer cells on particular splicing events for survival.[5]
Troubleshooting Guides
Issue 1: No Observable Phenotypic Effect (e.g., no change in cell viability or cell cycle)
| Potential Cause | Suggested Solution |
| Compound Instability/Degradation | Ensure proper storage of this compound at -20°C or -80°C.[1] Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. |
| Incorrect Dosing | Perform a dose-response experiment to determine the optimal concentration for your cell line. IC50 values can vary significantly between cell lines (e.g., 273 nM in ARP1 vs. 484 nM in H929 multiple myeloma cells).[7] |
| Cell Line Resistance | Some cell lines may have intrinsic or acquired resistance mechanisms. Consider using a positive control cell line known to be sensitive to this compound, such as HCT116 or A2780.[5] |
| Insufficient Treatment Duration | The effects of this compound on cell phenotype may take time to manifest. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. |
| Experimental Assay Issues | Ensure your cell viability or cell cycle assay is performing correctly. Include appropriate positive and negative controls for the assay itself. |
Issue 2: Unexpected Cell Death/Apoptosis Instead of Cell Cycle Arrest
| Potential Cause | Suggested Solution |
| Cell-Line Specific Response | This may be a genuine, cell-line specific effect. Some cell lines are more prone to apoptosis following the disruption of specific splicing events.[5] |
| High Compound Concentration | A very high concentration of this compound may induce non-specific toxicity. Perform a dose-response experiment and correlate the apoptotic phenotype with the concentration. |
| Off-Target Effects | Although less likely at lower concentrations, inhibition of other kinases like DYRK1A/B could contribute to unexpected phenotypes. |
| Modulation of Apoptosis-Related Genes | This compound can alter the splicing of anti-apoptotic genes like MCL1 and CFLAR.[5] This can sensitize cells to apoptosis. |
Issue 3: Unexpected Changes in Gene or Protein Expression
| Potential Cause | Suggested Solution |
| Alterations in mRNA Splicing | The primary mechanism of this compound is the modulation of alternative splicing.[4] An unexpected change in protein level could be due to a shift in splicing towards an unstable or non-coding isoform. |
| Indirect Downstream Effects | Inhibition of CLKs can have widespread effects on signaling pathways that regulate gene and protein expression. |
| Compensatory Mechanisms | Cells may adapt to CLK inhibition by upregulating or downregulating other signaling pathways. |
Quantitative Data Summary
| Parameter | Value | Kinase/Cell Line |
| IC50 | 0.67 nM | CLK1[1][2] |
| 15 nM | CLK2[1][2] | |
| 110 nM | CLK3[1][2] | |
| 260 nM | DYRK1A[1] | |
| 230 nM | DYRK1B[1] | |
| 273 nM | ARP1 (Multiple Myeloma)[7] | |
| 484 nM | H929 (Multiple Myeloma)[7] | |
| Treatment Concentration | 0.1 - 10.0 µM (24 hours) | HCT-116 (for cell cycle arrest)[1] |
| 0.5 - 1.0 µM (6 hours) | HCT-116 (for pSR protein reduction)[1] |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is adapted from standard MTT assay procedures.[8][9][10]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.[11][12]
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is adapted from standard procedures for cell cycle analysis by flow cytometry.[13][14]
-
Treat cells with this compound for the desired duration.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.
-
Incubate at 4°C for at least 2 hours or overnight.
-
Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot for Phosphorylated SR Proteins
This protocol includes specific considerations for detecting phosphorylated proteins.[15][16]
-
Lyse this compound treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates in Laemmli buffer at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against phosphorylated SR proteins (e.g., anti-phospho-SR (Ser/Arg-rich) antibody) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
RT-qPCR for Alternative Splicing Analysis
This protocol provides a framework for analyzing changes in alternative splicing.[17][18][19]
-
Extract total RNA from this compound treated and control cells using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit with oligo(dT) or random primers.
-
Design primers that specifically amplify different splice isoforms of your gene of interest (e.g., MCL1, CFLAR). One primer pair should flank the alternatively spliced region to detect both isoforms, while other pairs can be designed to be specific to each isoform.
-
Perform quantitative PCR (qPCR) using a SYBR Green-based master mix.
-
Analyze the relative expression of each splice isoform using the ΔΔCt method, normalizing to a stable housekeeping gene.
Visualizations
Caption: Expected signaling pathway of this compound action.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T3 CLK (CAS 2109805-56-1): R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 17. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methods for Characterization of Alternative RNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for Characterization of Alternative RNA Splicing | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing Clk-IN-T3 Efficacy in Resistant Cell Lines
Welcome to the technical support center for Clk-IN-T3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions regarding the use of this compound, particularly in the context of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the CDC-like kinase (CLK) family, with the highest potency for CLK1, followed by CLK2 and CLK3.[1] CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[2][3][4] By inhibiting CLKs, this compound disrupts normal splicing processes, leading to the generation of aberrant splice variants. This can result in the depletion of essential proteins for cancer cell survival and proliferation, ultimately inducing cell cycle arrest and apoptosis.[5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to inhibitors targeting the splicing machinery can arise through several mechanisms:
-
Alterations in Alternative Splicing: Cancer cells can develop resistance by altering their splicing patterns to overcome the effects of the drug. This can involve changes that affect the drug's molecular target or activate pro-survival pathways.[2][6][7]
-
Upregulation of the Target Kinase: Increased expression of the target kinase, particularly CLK2, has been associated with chemoresistance in several cancers, including ovarian and colorectal cancer.[8][9] This overexpression may require higher concentrations of this compound to achieve the same level of inhibition.
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibition of the primary target. For instance, upregulation of anti-apoptotic proteins from the Bcl-2 family can confer resistance to apoptosis induced by this compound.[10][11]
Q3: Are there any known biomarkers that can predict sensitivity to this compound?
While research is ongoing, some potential biomarkers for sensitivity to CLK inhibitors have been identified:
-
High CLK2 Expression: Tumors with high levels of CLK2 may be more dependent on its activity for survival and therefore more sensitive to inhibition.[12]
-
MYC Activation: Cancers with MYC amplification or activation may be more vulnerable to CLK inhibitors.[13]
-
Splicing Factor Mutations: Although not universally predictive, the mutational status of splicing factors could influence the cellular response to splicing modulators.[14]
Troubleshooting Guides
Issue 1: Decreased Efficacy of this compound in a Previously Sensitive Cell Line
If you observe a decrease in the efficacy of this compound over time, it is possible that the cell line is developing resistance.
Troubleshooting Workflow
Caption: Troubleshooting workflow for decreased this compound efficacy.
Suggested Actions & Experimental Protocols:
-
Confirm Resistance: Perform a dose-response experiment to confirm an increase in the IC50 value of this compound in your cell line compared to the parental, sensitive line.
Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines
Cell Line IC50 (nM) Fold Resistance Parental HCT116 50 1x | Resistant HCT116 | 500 | 10x |
-
Investigate Potential Mechanisms:
-
Assess Protein Expression: Use Western blotting to check for upregulation of CLK2 and key anti-apoptotic proteins like Mcl-1, Bcl-xL, and Bcl-2.
-
Analyze Splicing Patterns: Use RT-qPCR to examine the splicing of known CLK-regulated genes that are involved in cell survival and apoptosis.
-
-
Explore Combination Therapies: Based on the potential resistance mechanisms, explore synergistic drug combinations.
Table 2: Example Synergy Data for this compound Combinations in a Resistant Cell Line
Combination Drug Concentration Range Synergy Score (Bliss) ABT-263 (Bcl-2/xL inh.) 10 nM - 1 µM >10 (Synergistic) Doxorubicin 5 nM - 500 nM >8 (Synergistic) | Olaparib (PARP inh.) | 100 nM - 10 µM | >5 (Additive to Synergistic) |
Issue 2: Intrinsic Resistance to this compound in a New Cell Line
If a new cell line shows limited response to this compound from the outset, this suggests intrinsic resistance.
Signaling Pathway Considerations
Caption: Potential mechanisms of intrinsic resistance to this compound.
Suggested Actions & Experimental Protocols:
-
Characterize the Cell Line:
-
Baseline Protein Expression: Perform Western blotting to determine the basal expression levels of CLK family members (CLK1, CLK2, CLK3) and key anti-apoptotic proteins.
-
Genomic and Transcriptomic Analysis: If resources permit, perform RNA sequencing to identify baseline alternative splicing patterns and potential mutations in splicing factors or CLK kinases.
-
-
Test Synergistic Combinations: Proactively test combinations of this compound with other agents to identify potential vulnerabilities. A CLK inhibitor combined with a Bcl-xL/Bcl-2 inhibitor has been shown to synergistically induce apoptosis.[10][11][15][16]
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to increasing concentrations of this compound.[17]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment
Procedure:
-
Determine Initial Concentration: Start by treating the parental cell line with the IC20 (concentration that inhibits 20% of cell growth) of this compound.
-
Continuous Exposure: Culture the cells in the presence of the IC20 of this compound. Monitor the cells for growth.
-
Passaging: When the cells reach 70-80% confluency, passage them as usual, but maintain the same concentration of this compound in the fresh medium.
-
Dose Escalation: Once the cells have a stable growth rate at the current concentration, increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat: Repeat steps 2-4, gradually increasing the drug concentration. It is advisable to cryopreserve cells at each successful concentration step.
-
Confirmation of Resistance: Periodically, perform a dose-response assay to determine the IC50 of the resistant population compared to the parental cell line. A significant increase in IC50 (e.g., >5-fold) indicates the development of resistance.
Protocol 2: Cell Viability (IC50) Assay
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound serial dilutions
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or combination drugs). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve. Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Western Blotting for Protein Expression
Materials:
-
Cell lysates from parental and resistant cells (treated and untreated)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-CLK2, anti-Mcl-1, anti-Bcl-xL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: Synergy Analysis
Procedure:
-
Experimental Design: Design a matrix of concentrations for this compound and the combination drug.
-
Cell Treatment: Treat cells in a 96-well plate with the drug combinations as designed.
-
Viability Assay: After 72 hours, perform a cell viability assay as described in Protocol 2.
-
Synergy Calculation: Use a synergy analysis software (e.g., SynergyFinder, Combenefit) to calculate synergy scores based on a reference model such as Bliss independence or Loewe additivity. Scores significantly above the model's prediction indicate synergy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. digibug.ugr.es [digibug.ugr.es]
- 3. Aberrant Splicing as a Mechanism for Resistance to Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impacts and mechanisms of alternative mRNA splicing in cancer metabolism, immune response, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Abnormal alternative splicing promotes tumor resistance in targeted therapy and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Targeting the Cdc2‐like kinase 2 for overcoming platinum resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Clk-IN-T3
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential batch-to-batch variability of the CDC-like kinase (CLK) inhibitor, Clk-IN-T3. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users ensure the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the CDC-like kinase (CLK) family, particularly CLK1, CLK2, and CLK3.[1] CLKs are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[2][3] By inhibiting CLKs, this compound disrupts the phosphorylation of SR proteins, leading to alterations in alternative splicing.[2][4] This modulation of splicing can affect the expression of various proteins, including those involved in cancer progression, making this compound a valuable tool for cancer research.[2][4]
Q2: What are the reported IC50 values for this compound against its primary targets?
A2: The inhibitory potency of this compound varies across the different CLK isoforms. It is most potent against CLK1, with reported IC50 values in the sub-nanomolar to low nanomolar range. Its potency against CLK2 and CLK3 is slightly lower but still in the nanomolar range. Some off-target activity against DYRK1A and DYRK1B has also been reported at higher concentrations.
| Target | Reported IC50 (nM) |
| CLK1 | 0.67[1] |
| CLK2 | 15[1] |
| CLK3 | 110[1] |
| DYRK1A | 260[1] |
| DYRK1B | 230[1] |
Q3: How should I store and handle this compound to ensure its stability?
A3: Proper storage and handling are critical to maintaining the integrity of this compound. As a solid, it should be stored at -20°C.[1] Stock solutions are typically prepared in DMSO and should be stored at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. For in vivo experiments, it is best to prepare fresh solutions daily.[1]
Q4: I am observing inconsistent results between different batches of this compound. What could be the cause?
A4: Batch-to-batch variability in small molecule inhibitors can stem from several factors, including differences in purity, the presence of impurities or contaminants, variations in crystalline form, or degradation of the compound. These can all affect the compound's solubility, stability, and ultimately its biological activity. It is crucial to perform in-house quality control checks on new batches to ensure their consistency.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting issues that may arise from batch-to-batch variability of this compound.
Problem: A new batch of this compound is showing lower potency in my cell-based assay compared to the previous batch.
Possible Causes & Troubleshooting Steps:
-
Cause 1: Incorrect Concentration of the Stock Solution.
-
Troubleshooting:
-
Verify the calculations used to prepare the stock solution from the powdered compound.
-
Ensure that the powder was fully dissolved in the solvent (e.g., DMSO). Gentle warming and sonication may be necessary.[1]
-
Consider having the concentration of your stock solution analytically verified by a core facility if problems persist.
-
-
-
Cause 2: Degradation of the Compound.
-
Troubleshooting:
-
Review your storage conditions for both the solid compound and the stock solutions. Ensure they align with the manufacturer's recommendations (-20°C for solid, -80°C for stock solutions).[1]
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Prepare a fresh stock solution from the powdered compound and repeat the experiment.
-
-
-
Cause 3: Lower Purity or Activity of the New Batch.
-
Troubleshooting:
-
In-house Quality Control: Perform an in-house validation of the new batch. This can include:
-
Biochemical Kinase Assay: If you have access to recombinant CLK1, CLK2, or CLK3, perform an in vitro kinase assay to determine the IC50 of the new batch and compare it to the previous batch.
-
Cellular Target Engagement Assay: Assess the ability of the new batch to inhibit the phosphorylation of a known CLK downstream target, such as SR proteins.[1] A western blot for phospho-SR proteins can be a good readout.
-
-
Contact the Supplier: Request the certificate of analysis (CoA) for the new batch and compare the purity and other specifications to the previous batch. If there are significant discrepancies, contact the supplier's technical support.
-
-
-
Cause 4: Solubility Issues.
-
Troubleshooting:
-
When preparing working solutions, ensure that the final concentration of DMSO is compatible with your assay and does not cause precipitation of the compound.
-
Visually inspect your final working solution for any signs of precipitation before adding it to your cells.
-
If solubility is a concern, consider using a different solvent system if compatible with your experimental setup.
-
-
Experimental Protocols
Protocol 1: In Vitro CLK2 Kinase Assay for IC50 Determination
This protocol provides a general framework for determining the IC50 value of a new batch of this compound using a commercially available kinase assay kit.
Materials:
-
Recombinant human CLK2 enzyme
-
Kinase buffer
-
ATP
-
Myelin Basic Protein (MBP) as a substrate
-
ADP-Glo™ Kinase Assay kit (or similar)
-
This compound (new and old batches)
-
DMSO
-
White 96-well plates
Procedure:
-
Prepare a serial dilution of this compound:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution in kinase buffer to obtain a range of concentrations (e.g., from 1 µM to 0.01 nM). Include a DMSO-only control.
-
-
Set up the kinase reaction:
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO control.
-
Add 10 µL of a master mix containing recombinant CLK2 enzyme and MBP substrate in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Initiate the reaction:
-
Add 10 µL of ATP solution to each well to start the kinase reaction.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detect kinase activity:
-
Follow the manufacturer's instructions for the ADP-Glo™ Kinase Assay to measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data analysis:
-
Plot the kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Compare the IC50 values obtained for the new and old batches of this compound.
-
Protocol 2: Western Blot for Phospho-SR Protein Levels in Cells
This protocol assesses the cellular activity of a new batch of this compound by measuring the phosphorylation of its downstream targets.
Materials:
-
HCT116 cells (or another responsive cell line)
-
Cell culture medium and supplements
-
This compound (new and old batches)
-
DMSO
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-SR (specific for a CLK-phosphorylated epitope), anti-total-SR, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell treatment:
-
Seed HCT116 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the new and old batches of this compound (e.g., 0.1 µM, 0.5 µM, 1.0 µM) for 6 hours.[1] Include a DMSO-only control.
-
-
Cell lysis:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
Western blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data analysis:
-
Strip the membrane and re-probe with anti-total-SR and anti-GAPDH antibodies to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-SR signal to the total-SR and GAPDH signals.
-
Compare the dose-dependent inhibition of SR protein phosphorylation between the new and old batches of this compound.
-
Visualizations
Caption: Mechanism of action of this compound on the CLK signaling pathway.
Caption: Troubleshooting workflow for addressing this compound batch variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of Clk-IN-T3 during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Clk-IN-T3 to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability. Under these conditions, the compound is stable for at least three years. For short-term storage, 4°C is acceptable for up to two years.
Q2: How should I store this compound in solution?
A2: Stock solutions of this compound, typically prepared in DMSO, should be stored at -80°C.[1] At this temperature, the solution is stable for up to one year.[1] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2][3] For in vivo experiments, it is advisable to prepare fresh solutions on the day of use.[1]
Q4: Can I store this compound solutions at -20°C?
A4: While solid this compound is stable at -20°C, it is recommended to store solutions at -80°C to ensure maximum stability and prevent degradation.[1] If -80°C storage is not available, storage at -20°C should be limited to short periods, and the stability should be monitored.
Q5: How many freeze-thaw cycles can a this compound solution tolerate?
A5: It is best to avoid repeated freeze-thaw cycles as they can lead to degradation of the compound and affect its activity. We strongly recommend preparing single-use aliquots of your stock solution to maintain its integrity.
Troubleshooting Guide
Problem: I am observing decreased or inconsistent activity of this compound in my assays.
This could be a sign of compound degradation. Follow this troubleshooting workflow to identify the potential cause:
Q: What are the common degradation pathways for kinase inhibitors like this compound?
A: While specific degradation pathways for this compound are not extensively published, small molecule kinase inhibitors can be susceptible to degradation through hydrolysis and oxidation.
-
Hydrolysis: The presence of water, especially at non-neutral pH, can lead to the cleavage of labile functional groups.
-
Oxidation: Exposure to air (oxygen) and light can cause oxidative degradation. It is good practice to protect solutions from light.
Quantitative Data Summary
| Parameter | Condition | Duration | Stability |
| Storage (Solid) | -20°C | 3 years | Stable[4][5] |
| 4°C | 2 years | Stable[4][5] | |
| Storage (In Solvent) | -80°C | 1 year | Stable[1] |
| -20°C | 1 month | Stable[5] |
Experimental Protocols
To ensure the quality of your this compound, you can perform the following quality control experiments.
Protocol 1: Purity and Stability Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of a this compound sample.
Materials:
-
This compound sample (solid or in solution)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
Method:
-
Sample Preparation:
-
If solid, dissolve a small amount of this compound in DMSO to a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% FA (or TFA) in water
-
Mobile Phase B: 0.1% FA (or TFA) in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for an optimal wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound).
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Analysis:
-
Run a blank (mobile phase only) to establish a baseline.
-
Inject the prepared this compound sample.
-
Analyze the chromatogram. A pure sample should show a single major peak. The presence of additional peaks may indicate impurities or degradation products. The peak area can be used to quantify the purity.
-
Protocol 2: Confirmation of Molecular Weight by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is to confirm the identity of this compound by verifying its molecular weight.
Materials:
-
This compound sample
-
LC-MS grade solvents (acetonitrile, water, formic acid)
-
C18 LC column suitable for MS
-
LC-MS system (e.g., with an electrospray ionization - ESI - source)
Method:
-
Sample and Mobile Phase Preparation: Prepare as described in the HPLC protocol, using LC-MS grade solvents.
-
LC-MS Conditions:
-
Use similar LC conditions as the HPLC protocol, but with a flow rate compatible with your MS system (this may require splitting the flow or using a smaller diameter column).
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100-1000
-
Optimize other parameters (e.g., capillary voltage, cone voltage, gas flow) according to the instrument manufacturer's recommendations.
-
-
-
Analysis:
-
Inject the sample.
-
The expected molecular weight of this compound is 482.58 g/mol . In positive ion mode, you would expect to see the protonated molecule [M+H]⁺ at m/z 483.59.
-
The presence of other significant ions may indicate degradation products or impurities.
-
References
Adjusting experimental timelines for long-term Clk-IN-T3 exposure
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the CDC-like kinase (CLK) inhibitor, Clk-IN-T3, in long-term experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. How do I design a long-term this compound exposure experiment?
Long-term exposure studies require careful planning to maintain consistent inhibitor pressure and monitor cellular responses over time. The general approach involves gradually increasing the concentration of this compound to select for cells that can survive and proliferate under sustained CLK inhibition.
Experimental Workflow for Establishing Long-Term this compound Exposure:
Caption: Workflow for long-term this compound exposure experiments.
2. My cells are dying after prolonged exposure to this compound, even at low concentrations. What should I do?
This is a common issue, as sustained inhibition of essential kinases can lead to cumulative toxicity.
Troubleshooting Steps:
-
Confirm Initial IC50: Ensure the initial IC50 determination for your specific cell line is accurate. Cell viability can be time-dependent, so consider extending your initial assay to 72 hours or longer.[1][2]
-
Start at a Lower Concentration: Begin the long-term exposure at a very low, sub-lethal concentration (e.g., IC10 or IC20) to allow for gradual adaptation.
-
Pulsed Exposure: Instead of continuous exposure, try a pulsed approach. Treat cells for a defined period (e.g., 48-72 hours), then culture them in drug-free medium until they recover before the next treatment cycle.[3][4]
-
Check Inhibitor Stability: While this compound is described as stable, prolonged incubation in culture medium at 37°C can lead to degradation.[5][6][7] Consider replacing the medium with fresh inhibitor more frequently (e.g., every 48 hours). The stability of small molecules in culture media can be influenced by components in the media and should be empirically tested if it is a major concern.[8][9]
3. How can I determine if my cells have developed resistance to this compound?
The primary indicator of acquired resistance is a significant increase in the IC50 value compared to the parental cell line.[10] A 3- to 10-fold increase is often considered a sign of resistance.[10]
Table 1: Monitoring Changes in IC50 Values during Long-Term Exposure
| Time Point | This compound Concentration | Cell Viability (%) | IC50 (nM) | Fold Change in IC50 |
| Parental | 0 - 1000 nM (72h) | Varies | 50 | 1.0 |
| Week 2 | 25 nM | 60 | 80 | 1.6 |
| Week 4 | 50 nM | 75 | 150 | 3.0 |
| Week 8 | 100 nM | 80 | 400 | 8.0 |
| Week 12 | 200 nM | 85 | >1000 | >20.0 |
This is example data and will vary depending on the cell line and experimental conditions.
4. What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to long-term this compound exposure are not yet fully elucidated, potential mechanisms, based on resistance to other kinase inhibitors, include:
-
Target Modification: Mutations in the CLK1, CLK2, or CLK3 genes that prevent this compound from binding effectively.[11]
-
Bypass Tracks: Activation of alternative signaling pathways that compensate for the inhibition of CLK-mediated splicing.[11] For example, cells might upregulate other kinases that can phosphorylate SR proteins.
-
Drug Efflux: Increased expression of drug efflux pumps that actively remove this compound from the cell.[12][13]
CLK Signaling and Potential Resistance Pathways:
Caption: CLK signaling, its inhibition by this compound, and potential resistance mechanisms.
Detailed Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay
This protocol is designed to monitor the effect of continuous this compound exposure on cell proliferation over an extended period.
-
Initial Seeding: Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well) in their respective long-term culture medium (with or without the corresponding concentration of this compound).
-
Treatment: For the duration of the experiment (e.g., 7-14 days), replace the medium with fresh medium containing the appropriate concentration of this compound or vehicle control every 48-72 hours.
-
Viability Assessment: At designated time points (e.g., day 0, 3, 7, 10, 14), measure cell viability using a suitable assay such as MTT, resazurin, or a cell counting-based method.
-
Data Analysis: Plot cell viability against time for each concentration of this compound. This will reveal the long-term impact on cell proliferation and survival.
Protocol 2: Western Blot for SR Protein Phosphorylation
This protocol assesses the direct downstream effect of long-term this compound exposure on its primary targets.
-
Cell Lysis: Harvest parental and long-term this compound-exposed cells and lyse them in a suitable buffer containing phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Probe the membrane with a primary antibody that recognizes the phosphorylated forms of SR proteins (e.g., anti-phospho-SR (mAb 104)).
-
As a loading control, probe with an antibody against a housekeeping protein (e.g., GAPDH or β-actin) or a pan-SR protein antibody.
-
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to compare the levels of phosphorylated SR proteins between the parental and long-term exposed cells.
Table 2: Representative IC50 Values for this compound in Various Cell Lines (Short-Term Exposure)
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| HCT-116 | Colorectal Carcinoma | Varies (dose-dependent effects observed from 0.1-10 µM) | 24 | [6] |
| A2780 | Ovarian Carcinoma | 345 | Not specified | [14] |
| HCT116 | Colorectal Carcinoma | 122 | Not specified | [14] |
Note: IC50 values are highly dependent on the cell line and assay conditions.
Table 3: Summary of this compound Kinase Inhibitory Activity
| Kinase | IC50 (nM) |
| CLK1 | 0.67 |
| CLK2 | 15 |
| CLK3 | 110 |
| DYRK1A | 260 |
| DYRK1B | 230 |
Data sourced from MedChemExpress and Tocris Bioscience.[6]
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. oncotarget.com [oncotarget.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe T3-CLK | Chemical Probes Portal [chemicalprobes.org]
- 8. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acquired Resistance to Drugs Targeting Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The IC-50-time evolution is a new model to... | F1000Research [f1000research.com]
Technical Support Center: Overcoming Compensation Mechanisms in CLK Inhibition Experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cdc2-like kinase (CLK) inhibitors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My CLK inhibitor is not producing the expected anti-proliferative or apoptotic effect. What are the possible reasons?
A1: Several factors can contribute to a lack of expected phenotype. Consider the following troubleshooting steps:
-
Cell-Line Specific Responses: The effects of CLK inhibition can be highly context-dependent. For instance, the CLK inhibitor T3 was found to rapidly induce apoptosis in A2780 ovarian cancer cells, while primarily causing G2/M cell cycle arrest in HCT116 colorectal cancer cells[1]. The expression levels of CLK isoforms and the status of key oncogenic pathways, like MYC, can dramatically influence sensitivity[2][3].
-
Inhibitor Potency and Selectivity: Not all CLK inhibitors are created equal. They exhibit different potency and selectivity profiles across the four CLK isoforms (CLK1-4) and can have significant off-target effects on other kinase families like DYRK, HIPK, and PIM kinases[4]. Verify the known IC50 values for your specific inhibitor and cell line. If possible, confirm target engagement directly.
-
Activation of Compensatory Pathways: Cancer cells can adapt to targeted therapies by upregulating parallel survival pathways[5]. Inhibition of CLKs can alter the splicing of numerous genes, and the cell may compensate by activating alternative signaling routes to bypass the induced block.
-
Experimental Conditions: Ensure the inhibitor is soluble, stable in your media for the duration of the experiment, and used at an appropriate concentration verified by a dose-response curve.
A logical workflow for troubleshooting unexpected results is outlined below.
Caption: Troubleshooting workflow for CLK inhibition experiments.
Q2: How can I confirm that my CLK inhibitor is engaging its target in cells?
A2: The primary function of CLK kinases is to phosphorylate serine/arginine-rich (SR) proteins, which are essential for spliceosome assembly[6]. Therefore, the most direct way to confirm target engagement is to measure the phosphorylation status of SR proteins.
-
Method: Perform a Western blot on lysates from cells treated with your CLK inhibitor versus a vehicle control.
-
Antibody: Use an antibody that recognizes the phosphorylated form of SR proteins (e.g., a pan-phospho-SR protein antibody).
-
Expected Result: A successful CLK inhibitor will lead to a significant reduction in the phosphorylation of SR proteins[3][7]. Additionally, CLK inhibition can alter the subcellular localization of SR proteins and CLK2 itself, which can be visualized by immunofluorescence[7].
Another key functional readout is the modulation of alternative splicing. Inhibition of CLKs typically results in an increase in exon skipping events[8]. This can be measured for specific genes of interest using RT-PCR or globally via RNA-sequencing.
Q3: I'm observing acquired resistance to a CLK inhibitor. What are the potential molecular mechanisms?
A3: Resistance to kinase inhibitors can occur through several mechanisms[9]. While specific resistance mechanisms to CLK inhibitors are still an active area of research, they are likely to involve:
-
Upregulation of CLK Expression: Cells may compensate for partial inhibition by increasing the total amount of CLK protein. CLK1 itself is known to form an auto-regulatory loop that controls the splicing of its own transcript[4].
-
Activation of Parallel Pathways: CLK inhibition can trigger the activation of other pro-survival signaling pathways. For example, MYC-driven cancers, which have altered pre-mRNA splicing, are particularly vulnerable to CLK inhibitors[2][3]. Conversely, upregulation of MYC targets could be a compensatory response[10][11].
-
Splicing Factor Mutations: In cancers like myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), mutations in splicing factors are common[8]. While these can create vulnerabilities, they can also be a source of resistance evolution.
The diagram below illustrates how inhibiting the primary CLK pathway might lead to the activation of a compensatory survival pathway.
Caption: Upregulation of a compensatory survival pathway after CLK inhibition.
Q4: What are the most common off-targets for CLK inhibitors, and how can I control for them?
A4: A major challenge in this field is the high degree of similarity in the ATP-binding pocket among CLK isoforms and other kinase families[7].
-
Common Off-Targets: The most frequently reported off-targets for CLK inhibitors are the DYRK (Dual-specificity tyrosine-regulated kinase) and HIPK (Homeodomain-interacting protein kinase) families[4]. Other kinases like PIM1 and CK1 have also been identified[4].
-
Controlling for Off-Targets:
-
Use Multiple Inhibitors: Employ at least two structurally different CLK inhibitors to ensure the observed phenotype is not due to a compound-specific off-target effect[4].
-
Use a Selective Probe: Whenever possible, use a well-characterized chemical probe with a known selectivity profile, such as SGC-CLK-1, which is potent against CLK1/2/4 but weaker against CLK3 and has a published profile against over 400 other kinases[7].
-
Genetic Knockdown: Validate key findings using genetic approaches like siRNA or shRNA to deplete specific CLK isoforms and confirm that the phenotype matches pharmacological inhibition.
-
Table 1: Selectivity Profile of Common CLK Inhibitors (IC50 in nM)
| Inhibitor | CLK1 | CLK2 | CLK3 | CLK4 | Key Off-Targets (IC50 in nM) | Reference(s) |
|---|---|---|---|---|---|---|
| TG003 | 20 | 200 | >10,000 | 15 | CK1 | [12][13] |
| T-025 | - | Potent | - | - | Potent inhibitor of CLKs | [2][3] |
| SM08502 | 8 | 1 | 22 | 1 | DYRK1A (1), DYRK1B (3), HIPK2 (23) | [4] |
| CX-4945 | - | Potent | Weaker | - | Originally a CK2 inhibitor | [14] |
| SGC-CLK-1 | 13 | 4 | 363 | 46 | HIPK1, HIPK2, STK16 |[7] |
Data compiled from multiple sources and assays; direct comparison should be made with caution.[4]
Q5: Can I combine CLK inhibitors with other drugs to increase efficacy?
A5: Yes, combination therapy is a promising strategy. By understanding the molecular consequences of CLK inhibition, rational drug combinations can be designed to achieve synergistic effects.
-
Rationale: CLK inhibitors can modulate the splicing and expression of key apoptosis-related genes. For example, the CLK inhibitor T3 was shown to decrease levels of multiple anti-apoptotic proteins (cIAP1, XIAP, Mcl-1) but did not affect Bcl-xL or Bcl-2[1]. This creates a specific vulnerability.
-
Synergistic Combination: Combining a CLK inhibitor with a Bcl-xL/Bcl-2 inhibitor (like a BH3 mimetic) has been shown to synergistically induce apoptosis in cancer cells[1].
-
Other Combinations: In endometrial cancer models, the pan-CLK/DYRK inhibitor SM08502 showed a synergistic effect when combined with the taxane chemotherapy agent paclitaxel[15].
Caption: Synergistic action of CLK and Bcl-2 family inhibitors.
Key Experimental Protocols
Protocol 1: Western Blot for Phospho-SR Protein Status
This protocol allows for the direct assessment of CLK inhibitor activity in a cellular context.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with the CLK inhibitor at various concentrations (including a vehicle-only control) for the desired time (e.g., 2-6 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) and separate proteins on a 4-20% Tris-Glycine polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-SR proteins (e.g., pan-pSR) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and visualize the bands using an ECL substrate and an imaging system.
Protocol 2: Analysis of Alternative Splicing by RT-PCR
This protocol is used to validate changes in the splicing of a specific gene of interest following CLK inhibition.
-
Cell Treatment & RNA Extraction: Treat cells as described above. Harvest cells and extract total RNA using a TRIzol-based method or a commercial kit.
-
RNA Quality Control & cDNA Synthesis: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Primer Design: Design PCR primers that can distinguish between splice variants. Typically, one forward primer in a constitutive upstream exon and two reverse primers: one spanning the exon-exon junction of the included isoform and one spanning the junction of the skipped isoform.
-
PCR Amplification: Perform PCR using the synthesized cDNA as a template. Use an annealing temperature and cycle number optimized for your primers and target.
-
Gel Electrophoresis: Run the PCR products on a 2-3% agarose gel. The different splice variants will appear as bands of different sizes, allowing for semi-quantitative analysis of the inclusion/exclusion ratio. For more quantitative results, use qPCR (RT-qPCR).
References
- 1. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compensatory pathways induced by MEK inhibition are effective drug targets for combination therapy against castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 7. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. google.com [google.com]
- 10. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Manipulation of alternative splicing by a newly developed inhibitor of Clks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. proteinabeads.com [proteinabeads.com]
- 14. Structural Basis for the Selective Inhibition of Cdc2-Like Kinases by CX-4945 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
Technical Support Center: Refining Protocols for Assessing Clk-IN-T3's Effect on Specific Splice Variants
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals using Clk-IN-T3 to investigate its effects on alternative splicing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and cell-permeable small molecule inhibitor of the CDC-like kinase (CLK) family, particularly CLK1, CLK2, and CLK3.[1][2] CLKs are dual-specificity kinases that play a crucial role in regulating pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[3][4][5][6] By inhibiting CLK activity, this compound reduces the phosphorylation of SR proteins, which in turn alters splice site selection and leads to changes in alternative splicing patterns.[1][2][7]
Q2: What are the target kinases of this compound and their respective potencies?
A2: this compound is a pan-CLK inhibitor with nanomolar potency. It also shows activity against DYRK1A and DYRK1B at slightly higher concentrations. The reported IC50 values are summarized in the table below.
| Target Kinase | IC50 (nM) |
| CLK1 | 0.67 |
| CLK2 | 15 |
| CLK3 | 110 |
| DYRK1A | 260 |
| DYRK1B | 230 |
| Data sourced from multiple suppliers and publications.[1][2][8] |
Q3: What is the expected biological outcome of treating cells with this compound?
A3: The primary molecular outcome is the modulation of pre-mRNA splicing.[3][9] This can lead to various cellular phenotypes, including the suppression of cell growth, cell cycle arrest (often at the G2/M boundary), and induction of apoptosis, particularly in cancer cell lines.[1][3][7][10] For example, treatment can shift the splicing of anti-apoptotic genes like MCL1 from a long, pro-survival isoform (MCL1L) to a short, pro-apoptotic isoform (MCL1S).[10]
Q4: What is a recommended starting concentration and treatment duration for in vitro experiments?
A4: The optimal concentration and duration are cell-type dependent. However, a good starting point is to perform a dose-response curve from 0.1 µM to 10.0 µM.[1][8] For observing changes in SR protein phosphorylation, a shorter treatment of 6 hours with 0.5-1.0 µM is often sufficient.[1][2][8] For assessing downstream effects like changes in splice variant ratios or apoptosis, a longer incubation of 24 to 72 hours may be necessary.[1][10]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key pathways and processes involved in a typical this compound experiment.
Caption: Mechanism of Action for this compound in the nucleus.
Caption: Standard experimental workflow for assessing splicing changes.
Troubleshooting Guide
Problem 1: I am not observing any change in the splicing of my gene of interest after this compound treatment.
-
Question: Is the inhibitor active and soluble?
-
Answer: this compound should be dissolved in DMSO to create a concentrated stock solution (e.g., 10 mM).[2] Ensure the final DMSO concentration in your cell culture medium is low (<0.1%) to avoid solvent-induced artifacts. Prepare fresh dilutions from the stock for each experiment.
-
-
Question: Is the concentration and/or treatment time appropriate for my cell line?
-
Answer: The sensitivity to this compound can vary significantly between cell lines. We recommend performing a dose-response (0.1-10 µM) and time-course (6, 12, 24, 48 hours) experiment. Include a positive control by measuring the phosphorylation of SR proteins via Western Blot to confirm target engagement. A decrease in phosphorylated SR proteins is an early indicator of CLK inhibition.[1][7]
-
-
Question: Is my target gene actually regulated by CLK-dependent splicing?
-
Answer: Not all splicing events are regulated by CLKs. The splicing machinery is complex, involving many different kinases and regulatory factors.[3][11] Review the literature to see if your gene of interest is a known target or consider performing a broader RNA-seq analysis to identify CLK-sensitive splicing events in your model system.
-
Problem 2: My RT-qPCR results show high variability between replicates.
-
Question: Is the quality of my starting RNA consistent?
-
Answer: High-quality, intact RNA is critical for reproducible results. Always assess RNA integrity (e.g., using a Bioanalyzer) and ensure A260/280 ratios are ~2.0. Use a standardized amount of RNA for cDNA synthesis across all samples.
-
-
Question: Are my primers designed optimally to distinguish between splice variants?
-
Answer: Primer design is crucial for specific quantification. For exon skipping events, design one primer pair that spans the exon-exon junction unique to the inclusion isoform and another pair specific to the junction of the exclusion isoform. Validate primer specificity using melt curve analysis and by running products on an agarose gel.[12][13]
-
-
Question: How can I control for variations in reverse transcription and PCR efficiency?
-
Answer: To normalize your data, we recommend designing a third primer pair that amplifies a region common to both splice variants.[12][14] This internal reference helps control for variations in reverse transcription efficiency and initial RNA input. The ratio of the specific variants to the common product provides a reliable measure of the relative abundance of each isoform.[15]
-
Problem 3: I am observing significant cell death or toxicity even at low concentrations.
-
Question: Is my cell line particularly sensitive to splicing modulation?
-
Answer: Some cell lines, especially certain cancer types, are highly dependent on specific splicing patterns for survival and can undergo rapid apoptosis when splicing is perturbed.[9][10] If your goal is to study the mechanism of splicing rather than induce cell death, try using lower concentrations (e.g., 10-100 nM) or shorter treatment times (2-6 hours).
-
-
Question: Could there be off-target effects?
-
Answer: While this compound is highly selective, off-target effects are always a possibility with small molecule inhibitors, especially at high concentrations. The inhibition of DYRK1A/B occurs at concentrations ~15-20 times higher than CLK2 inhibition.[2][8] If you suspect off-target effects, cross-validate your findings using a structurally different CLK inhibitor or by using genetic approaches like siRNA/shRNA to knock down individual CLK isoforms.
-
Caption: A decision tree for troubleshooting common experimental issues.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate your cells of interest in a suitable format (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and recover for 24 hours.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C or -80°C for long-term use.[2]
-
Treatment: On the day of the experiment, thaw the stock solution and prepare serial dilutions in your complete cell culture medium. Remove the old medium from your cells and replace it with the medium containing the desired final concentration of this compound.
-
Control Groups: Always include a "vehicle control" (medium with the same final concentration of DMSO used for the highest drug concentration) and an "untreated control" (medium only).
-
-
Incubation: Return the cells to the incubator (37°C, 5% CO2) for the desired treatment period (e.g., 6, 24, or 48 hours).
Protocol 2: RNA Extraction and cDNA Synthesis
-
Cell Harvest: After incubation, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold 1X PBS.
-
RNA Extraction: Lyse the cells directly in the well using a TRIzol-based reagent or a column-based kit (e.g., RNeasy Kit) according to the manufacturer's instructions.
-
Quantification and QC: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/280 ratio should be ~2.0. Assess RNA integrity on a denaturing agarose gel or via automated electrophoresis.
-
DNase Treatment: To remove any contaminating genomic DNA, treat 1-2 µg of total RNA with DNase I according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase kit with a mix of oligo(dT) and random hexamer primers.
Protocol 3: Quantification of Splice Variants by RT-qPCR
This protocol is based on a reliable method for quantifying the relative incidence of two splice variants.[12][15][14]
-
Primer Design:
-
Variant-Specific Primers: Design forward or reverse primers that span the unique exon-exon junction of each splice variant (e.g., inclusion and exclusion forms).
-
Common Primers: Design a separate primer pair that amplifies a constitutive exon or region present in both splice variants. This pair serves as an internal reference control.[12]
-
Validation: Validate all primer pairs for efficiency (should be 90-110%) and specificity (a single peak in melt curve analysis).
-
-
RT-qPCR Reaction Setup: Prepare your qPCR reactions in triplicate for each sample and primer pair combination. A typical reaction includes:
-
cDNA template (diluted)
-
Forward and Reverse Primers (100-300 nM final concentration)[13]
-
SYBR Green Master Mix
-
Nuclease-free water
-
-
Thermal Cycling: Use a standard three-step cycling protocol, including an initial denaturation step, 40 cycles of denaturation-annealing-extension, and a final melt curve stage.[13]
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative expression of each variant by normalizing its Ct value to the Ct value of the common reference product from the same sample (ΔCt = Ct_variant - Ct_common).
-
The relative change in splicing between treated and control samples can be calculated using the ΔΔCt method. This approach robustly quantifies the shift in the ratio of the splice variants.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | DYRK | CDK | TargetMol [targetmol.com]
- 3. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 4. The Clk2 and Clk3 dual-specificity protein kinases regulate the intranuclear distribution of SR proteins and influence pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Inhibitors of CLK protein kinases suppress cell growth and induce apoptosis by modulating pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecules modulating RNA splicing: a review of targets and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A reliable method for quantification of splice variants using RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Inhibitory Effect of Clk-IN-T3 on CLK2: A Comparative Guide
This guide provides a detailed comparison of the inhibitory effects of Clk-IN-T3 on the CDC-like Kinase 2 (CLK2) and other alternative inhibitors. Experimental data is presented to objectively assess its performance, alongside detailed protocols for key validation assays and visualizations of the relevant signaling pathway and experimental workflow. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Inhibitory Activity Against CLK2 and Other Kinases
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency. The selectivity of an inhibitor is also a critical factor, indicating its ability to target a specific kinase over others.
The table below summarizes the inhibitory activities of this compound and a selection of alternative CLK2 inhibitors. The data highlights the potency and selectivity of each compound against CLK2 and other related kinases.
| Inhibitor | Target Kinase | IC50 / Kd (nM) | Notes |
| This compound | CLK2 | 15 | Potent and selective CLK inhibitor.[1][2] |
| CLK1 | 0.67 | ||
| CLK3 | 110 | ||
| DYRK1A | 260 | ||
| DYRK1B | 230 | ||
| T025 | CLK2 | 0.096 (Kd) | Orally active and highly potent inhibitor of CLKs.[2][3] |
| CLK1 | 4.8 (Kd) | ||
| CLK3 | 6.5 (Kd) | ||
| CTX-712 | CLK2 | 1.4 | Orally effective CLK2 inhibitor.[3] |
| CC-671 | CLK2 | 6 | Dual inhibitor of TTK protein kinase and CLK2.[3] |
| TTK | 5 | ||
| Ipivivint | CLK2 | 1 (EC50) | Potent, orally active CLK inhibitor.[2] |
| CLK3 | 7 (EC50) | ||
| Leucettinib-92 | CLK2 | 39 | Inhibitor of DYRK/CLK kinases.[2] |
| CLK1 | 147 | ||
| CLK3 | 800 | ||
| CLK4 | 5.2 | ||
| SGC-CLK-1 | CLK2 | 4 | Potent inhibitor of CLK1, CLK2, and CLK4.[4] |
| CLK1 | 13 | ||
| CLK3 | 363 | ||
| CLK4 | 46 |
Experimental Protocols
The determination of a kinase inhibitor's IC50 value is crucial for its validation. A widely used method for this is the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. Below is a detailed protocol for a typical in vitro kinase inhibition assay to determine the IC50 of a compound like this compound against CLK2.
In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol is designed to measure the activity of CLK2 and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant CLK2 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA)
-
This compound and other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well white opaque assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound and other test inhibitors in the kinase assay buffer. The final concentration of DMSO in the assay should not exceed 1%.
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of the kinase reaction mixture containing the CLK2 enzyme and its substrate in the kinase assay buffer.
-
Add 2.5 µL of the serially diluted inhibitor or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
After incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental workflow for determining the IC50 of a kinase inhibitor.
CLK2 Signaling Pathway and Mechanism of Inhibition
CLK2 is a dual-specificity kinase that plays a crucial role in the regulation of pre-mRNA splicing.[5][6] It phosphorylates serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[7] This phosphorylation is essential for the proper localization and function of SR proteins, thereby influencing the selection of splice sites.
In addition to its role in splicing, CLK2 has been implicated in other cellular processes, including cell cycle regulation and proliferation.[8] It can influence the AKT/FOXO3a signaling pathway, which is a critical regulator of cell survival and apoptosis.[8]
Inhibitors like this compound typically function by binding to the ATP-binding pocket of the CLK2 enzyme.[9] By occupying this site, the inhibitor prevents ATP from binding, thereby blocking the transfer of a phosphate group to the substrate proteins (e.g., SR proteins). This inhibition of CLK2's kinase activity leads to a downstream cascade of effects, including altered RNA splicing patterns and potentially cell cycle arrest or apoptosis in cancer cells.
Simplified CLK2 signaling pathway and the inhibitory action of this compound.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promega.com [promega.com]
- 4. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Cdc2-like kinase 2 is a key regulator of the cell cycle via FOXO3a/p27 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]
Comparing the efficacy of Clk-IN-T3 to other CLK inhibitors like T-025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and characteristics of two prominent CDC-like kinase (CLK) inhibitors, Clk-IN-T3 and T-025. The information is compiled from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies in areas such as oncology, neurodegenerative diseases, and virology.
Introduction to CLK Inhibition
Cdc-like kinases (CLKs) are a family of dual-specificity kinases (CLK1, CLK2, CLK3, CLK4) that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[1] Dysregulation of CLK activity and alternative splicing is implicated in various diseases, making CLK inhibitors a promising class of therapeutic agents.[1] By targeting the ATP-binding pocket of CLKs, these small molecules can modulate splicing patterns, affect the production of disease-related protein isoforms, and induce effects such as cell cycle arrest and apoptosis in cancer cells.[1][2]
Comparative Efficacy and Specificity
Both this compound and T-025 are potent inhibitors of the CLK family. The following tables summarize their reported inhibitory activities. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions may vary between different studies.
| Inhibitor | Target | IC50 (nM) | Kd (nM) |
| This compound | CLK1 | 0.67[3] | - |
| CLK2 | 15[3] | - | |
| CLK3 | 110[3] | - | |
| DYRK1A | 260[3] | - | |
| DYRK1B | 230[3] | - | |
| T-025 | CLK1 | - | 4.8[4] |
| CLK2 | - | 0.096[4] | |
| CLK3 | - | 6.5[4] | |
| CLK4 | - | 0.61[4] | |
| DYRK1A | - | 0.074[4] | |
| DYRK1B | - | 1.5[4] | |
| DYRK2 | - | 32[4] |
Table 1: In Vitro Kinase Inhibitory Activity. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kd values represent the dissociation constant, indicating the binding affinity of the inhibitor to the target. Lower values indicate higher potency/affinity.
| Inhibitor | Cell Line | Effect | IC50 (nM) |
| This compound | Multiple Myeloma (ARP1) | Anti-proliferative | 273 |
| Multiple Myeloma (H929) | Anti-proliferative | 484 | |
| T-025 | Hematological and Solid Cancer Cell Lines | Anti-proliferative | 30-300[4] |
| MDA-MB-468 (Breast Cancer) | Growth Suppression | Dose-dependent[4] |
Table 2: Cellular Activity. IC50 values in cellular assays represent the concentration of the inhibitor required to inhibit a cellular process (e.g., proliferation) by 50%.
Mechanism of Action: CLK Signaling Pathway
CLKs regulate pre-mRNA splicing through the phosphorylation of SR proteins. This phosphorylation is essential for the proper assembly of the spliceosome and the recognition of exons. Inhibition of CLKs leads to altered splicing events, such as exon skipping, which can result in the production of non-functional proteins or trigger nonsense-mediated mRNA decay. This disruption of normal gene expression can lead to cellular effects like apoptosis and cell cycle arrest, which are particularly detrimental to cancer cells that are often highly dependent on specific splicing patterns.[5][6]
Caption: CLK kinases phosphorylate SR proteins, a key step in spliceosome assembly and pre-mRNA splicing.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of CLK inhibitors.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.
Workflow Diagram:
Caption: A typical workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagents and Materials:
-
Recombinant human CLK1, CLK2, CLK3, or CLK4 enzyme.
-
Kinase substrate (e.g., a generic peptide substrate like RS peptide or a specific SR protein).
-
ATP.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds (this compound, T-025) serially diluted in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
Plate reader capable of luminescence or fluorescence detection.
-
-
Procedure:
-
Add kinase, test compound, and kinase buffer to the wells of a 384-well plate.
-
Incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed at 30°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically depletes the remaining ATP.
-
Add a second reagent to convert the generated ADP to ATP, which then drives a luciferase-based reaction.
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[7]
Methodology:
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468, ARP1).
-
Complete cell culture medium.
-
Test compounds (this compound, T-025) serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
-
Western Blotting for Phosphorylated SR Proteins
This technique is used to detect the phosphorylation status of SR proteins, a direct downstream target of CLKs.
Methodology:
-
Reagents and Materials:
-
Cell line of interest.
-
Test compounds (this compound, T-025).
-
Lysis buffer containing protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).[8]
-
Primary antibody specific for phosphorylated SR proteins (e.g., anti-phospho-SR (Ser/Arg) antibody).
-
Primary antibody for total SR proteins or a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phosphorylated SR proteins overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
To normalize the results, the membrane can be stripped and re-probed with an antibody against total SR proteins or a loading control.
-
Conclusion
Both this compound and T-025 are potent and valuable research tools for investigating the roles of CLK kinases in various biological processes and diseases. T-025 appears to have broader and, in some cases, more potent activity against the CLK family and also significantly inhibits DYRK kinases. This compound also demonstrates high potency, particularly against CLK1. The choice between these inhibitors will depend on the specific research question, the desired selectivity profile, and the biological system being studied. The experimental protocols provided in this guide offer a starting point for the in-house evaluation and comparison of these and other CLK inhibitors.
References
- 1. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 2. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. embopress.org [embopress.org]
- 6. Anti-tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC-dependent vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Cross-Validation of Clk-IN-T3's Anti-Tumor Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor efficacy of Clk-IN-T3 across various cancer models. Experimental data is presented to facilitate a clear understanding of its performance against other alternatives.
This compound is a potent and selective inhibitor of CDC-like kinases (CLKs), a family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing.[1][2] Dysregulation of splicing is a hallmark of cancer, making CLK inhibitors a promising class of anti-cancer agents.[3] This guide synthesizes the available preclinical data on this compound, offering a cross-validated perspective on its therapeutic potential.
In Vitro Efficacy: Potent Anti-Proliferative Activity Across Diverse Cancer Cell Lines
This compound demonstrates potent enzymatic inhibition of key CLK isoforms, with IC50 values of 0.67 nM, 15 nM, and 110 nM for CLK1, CLK2, and CLK3, respectively.[1][2] This translates to effective growth inhibition in a range of cancer cell lines.
Summary of In Vitro Growth Inhibition by this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| ARP1 | Multiple Myeloma | 273 | [4] |
| H929 | Multiple Myeloma | 484 | [4] |
| HCT-116 | Colorectal Carcinoma | Not explicitly stated, but showed cell cycle arrest at concentrations of 0.1-10.0 µM | [1] |
| A2780 | Ovarian Carcinoma | GI50 = 345 | [5] |
Comparative In Vitro Efficacy
A key aspect of evaluating a novel therapeutic is its performance relative to existing compounds. Studies have compared the growth inhibition profile of this compound (referred to as T3) with another CLK inhibitor, T-025, across a panel of 60 solid cancer cell lines. The results indicated a similar activity profile, suggesting that the anti-tumor effects are primarily due to CLK inhibition.[6]
Furthermore, the anti-tumor activity of CLK inhibitors, including this compound, has been shown to be synergistic with other anti-cancer agents. For instance, CLK inhibitors can enhance the apoptotic effects of Bcl-2 family inhibitors in cancer cells.[3]
In Vivo Anti-Tumor Activity: Evidence from a Multiple Myeloma Xenograft Model
The in vitro efficacy of this compound has been validated in a preclinical in vivo model of multiple myeloma.
Summary of In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Treatment Regimen | Outcome | Reference |
| Multiple Myeloma (ARP1 cells) | NOD/SCID mice | 20 mg/kg, i.p. injection every 2 days | Significant reduction in tumor volume and weight | [4] |
These findings demonstrate that this compound's potent in vitro activity translates to significant anti-tumor effects in a living organism, providing a strong rationale for further preclinical and clinical development.
Mechanism of Action: Targeting the Splicing Machinery and MYC Signaling
This compound exerts its anti-tumor effects by inhibiting CLK kinases, which are essential for the phosphorylation of serine/arginine-rich (SR) proteins. This inhibition leads to alterations in pre-mRNA splicing of genes critical for cancer cell proliferation and survival.[1]
A crucial aspect of this compound's mechanism is its interplay with the MYC oncogene. Cancers with MYC amplification have been shown to be particularly vulnerable to CLK inhibition.[5][6] This suggests a synthetic lethal interaction where the combination of MYC-driven transcriptional dysregulation and CLK inhibitor-induced splicing defects is catastrophic for cancer cells.
Caption: Mechanism of this compound anti-tumor activity.
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or a comparator drug for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for in vitro cell viability assays.
In Vivo Xenograft Study
-
Cell Implantation: 2 x 10^6 ARP1 multiple myeloma cells are subcutaneously injected into the flank of NOD/SCID mice.[4]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives intraperitoneal (i.p.) injections of this compound (e.g., 20 mg/kg) every two days. The control group receives a vehicle control.[4]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth curves and final tumor weights are compared between the treatment and control groups to assess efficacy.
Caption: Workflow for in vivo xenograft studies.
Conclusion
The available data strongly support the continued investigation of this compound as a promising anti-cancer therapeutic. Its potent and selective inhibition of CLK kinases, leading to the disruption of the splicing machinery, presents a clear mechanism of action. The in vitro and in vivo studies demonstrate significant anti-tumor activity across a range of cancer models, with a particularly compelling rationale for its use in MYC-driven malignancies. Further research should focus on expanding the panel of cancer models tested, conducting direct comparative studies with standard-of-care agents, and exploring rational combination therapies to fully elucidate the clinical potential of this compound.
References
- 1. Mouse xenograft tumor model [bio-protocol.org]
- 2. LLC cells tumor xenograft model [protocols.io]
- 3. embopress.org [embopress.org]
- 4. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 5. embopress.org [embopress.org]
- 6. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
Comparative Analysis of Clk-IN-T3 and SM08502 on CLK3 Inhibition
For Immediate Publication
This guide provides a detailed comparative analysis of two prominent small-molecule inhibitors, Clk-IN-T3 and SM08502, with a specific focus on their inhibitory activity against Cdc2-like kinase 3 (CLK3). CLK3, a dual-specificity kinase, plays a crucial role in the regulation of pre-mRNA splicing and has been identified as a key factor in various signaling pathways implicated in cancer progression. This document is intended for researchers, scientists, and drug development professionals seeking to understand the differential efficacy and selectivity of these compounds.
Data Presentation: Inhibitory Activity
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and SM08502 against CLK3 and other related kinases. The data highlights the comparative potency and selectivity profile of each inhibitor.
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound | CLK1 | 0.67[1][2][3][4] |
| CLK2 | 15[1][2][3][4] | |
| CLK3 | 110 [1][2][3][4] | |
| DYRK1A | 260[1][4] | |
| DYRK1B | 230[1][4] | |
| SM08502 | CLK2 | 2[5] |
| CLK3 | 22 [5] |
Analysis: Based on the presented data, SM08502 demonstrates approximately 5-fold greater potency against CLK3 (IC50 = 22 nM) compared to this compound (IC50 = 110 nM) .[1][3][5] While both are potent inhibitors of the CLK family, this compound shows the highest potency for CLK1, making it a pan-CLK inhibitor with a preference for CLK1.[1][3][4] In contrast, SM08502 is a potent inhibitor of both CLK2 and CLK3 and has been described as a first-in-class pan-CLK/pan-DYRK inhibitor that is being investigated in clinical trials for advanced solid tumors.[5][6][7]
Experimental Protocols
The inhibitory activities (IC50 values) cited in this guide were determined using established biochemical kinase assays. The general principles and specific methodologies are outlined below.
General Radiometric Kinase Assay (for this compound)
A common method to determine kinase inhibitory activity is the radiometric assay, which measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate.
-
Principle: This assay quantifies the enzymatic activity of a kinase by measuring the transfer of the gamma-phosphate from [γ-³³P]ATP to a specific protein or peptide substrate. The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.
-
Procedure:
-
Reaction Setup: Recombinant human CLK3 enzyme is incubated in a kinase reaction buffer with a suitable substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide) and [γ-³³P]ATP.
-
Inhibitor Addition: The reaction is performed in the presence of varying concentrations of the test compound (e.g., this compound) or a vehicle control (DMSO).
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for phosphorylation.
-
Reaction Termination: The reaction is stopped by adding a solution that denatures the enzyme, such as phosphoric acid.
-
Signal Detection: The phosphorylated substrate is captured on a filter membrane, which is then washed to remove unincorporated [γ-³³P]ATP. The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic equation.
-
Z-LYTE™ Kinase Assay (for SM08502)
The IC50 values for SM08502 were determined using the Thermo Fisher Scientific Z-LYTE™ platform, a fluorescence-based, coupled-enzyme assay.[5][8]
-
Principle: This assay format measures the amount of both phosphorylated and non-phosphorylated peptide substrate remaining after the kinase reaction. It relies on the differential sensitivity of the phosphorylated and non-phosphorylated peptides to proteolytic cleavage.
-
Procedure:
-
Kinase Reaction: The CLK kinase, a specific fluorescently-labeled peptide substrate, and ATP are combined with varying concentrations of the inhibitor (SM08502).
-
Incubation: The mixture is incubated to allow the kinase to phosphorylate the substrate.
-
Development Reaction: A site-specific protease is added to the reaction. This protease will only cleave the non-phosphorylated peptide substrate.
-
Signal Detection: Cleavage of the non-phosphorylated peptide disrupts Förster Resonance Energy Transfer (FRET) between the two fluorophores on the peptide, leading to a change in the emission ratio. The amount of phosphorylation is therefore proportional to the FRET signal.
-
Data Analysis: The ratio of the two emission signals is calculated to determine the percentage of phosphorylation. The IC50 is derived from a dose-response curve plotting inhibitor concentration against the percentage of inhibition.
-
Visualization of CLK3 Signaling Pathways
CLK3 is a central regulator of cellular processes that extend beyond its primary role in mRNA splicing. It has been shown to influence key oncogenic signaling pathways. The diagram below illustrates the known downstream effects of CLK3 activity.
Caption: Key signaling pathways modulated by CLK3 activity.
CLK3 phosphorylates serine and arginine-rich (SR) splicing factors, which is critical for regulating alternative splicing.[6][9] Furthermore, CLK3 has been shown to positively regulate several cancer-promoting pathways, including the Wnt/β-catenin pathway, the MYC signaling pathway, and the IL-6/STAT3 pathway via stabilization of JAK2.[10][11][12][13] Inhibition of CLK3 is therefore a promising therapeutic strategy to concurrently disrupt these oncogenic signals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. T3 CLK (CAS 2109805-56-1): R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination CDC-like kinase inhibition (CLK)/Dual-specificity tyrosine-regulated kinase (DYRK) and taxane therapy in CTNNB1-mutated endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Meeting a new mechanism | Drug Discovery News [drugdiscoverynews.com]
- 10. CLK3 positively promoted colorectal cancer proliferation by activating IL-6/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CLK3 promotes tumor proliferation by activating MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. aacrjournals.org [aacrjournals.org]
Unveiling the Selectivity of Clk-IN-T3: A Comparative Guide for Kinase Researchers
For researchers in drug discovery and the broader scientific community, the precise targeting of protein kinases is paramount. This guide provides a comprehensive analysis of the selectivity profile of Clk-IN-T3, a potent inhibitor of the CDC-like kinase (CLK) family, benchmarked against other known kinase inhibitors. Through a compilation of experimental data, detailed protocols, and pathway visualizations, this document serves as an essential resource for evaluating the utility of this compound in kinase-centric research.
At a Glance: this compound's Potency and Selectivity
This compound has emerged as a highly potent and selective inhibitor of the CLK family of kinases, which are crucial regulators of pre-mRNA splicing. To contextualize its performance, this guide presents a comparative summary of its inhibitory activity against a panel of kinases, alongside data for other well-characterized CLK inhibitors.
Table 1: Comparative Inhibitory Activity of CLK Inhibitors (IC50/Kd in nM)
| Kinase | This compound (IC50) | T-025 (Kd) | KH-CB19 (IC50) | SGC-CLK-1 (IC50) |
| CLK1 | 0.67 [1][2][3] | 4.8[4][5][6] | 19.7[7][8] | 13 |
| CLK2 | 15 [1][2][3] | 0.096[4][5][6] | - | 4 |
| CLK3 | 110 [1][2][3] | 6.5[4][5][6] | 530[7][8] | 363 |
| CLK4 | - | 0.61[4][5][6] | - | 46 |
| DYRK1A | 260[1][2][3] | 0.074[4][5][6] | - | - |
| DYRK1B | 230[1][2][3] | 1.5[4][5][6] | - | - |
| HIPK1 | - | - | - | Inhibited |
| HIPK2 | - | - | - | Inhibited |
| STK16 | - | - | - | Inhibited |
Decoding the CLK Signaling Network
The CDC-like kinases are key players in the intricate process of alternative splicing, primarily through their phosphorylation of serine/arginine-rich (SR) proteins. This phosphorylation event is a critical step in the assembly of the spliceosome, the cellular machinery responsible for editing pre-messenger RNA. The activity of CLK1 is itself regulated by alternative splicing, creating a feedback loop. Furthermore, upstream kinases such as Akt have been shown to phosphorylate and regulate CLK1 activity.
Experimental Verification: Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity is a cornerstone of its preclinical evaluation. Below are detailed methodologies for two widely accepted assays for this purpose: the in vitro kinase inhibition assay and the KINOMEscan™ competition binding assay.
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a standard radiometric assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Reaction Setup : Prepare a reaction mixture containing the kinase of interest, a suitable substrate (e.g., a generic substrate like myelin basic protein or a specific peptide), and the test compound at various concentrations in a kinase buffer (typically containing Tris-HCl, MgCl2, and ATP).
-
Initiation : Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation : Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Termination : Stop the reaction by adding a stop solution, such as phosphoric acid or SDS-PAGE loading buffer.
-
Detection : Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter or autoradiography.
-
Data Analysis : Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
KINOMEscan™ Competition Binding Assay Protocol
The KINOMEscan™ platform (Eurofins DiscoverX) provides a high-throughput method to assess the binding of a compound to a large panel of kinases. The assay is based on a competitive binding principle.
-
Assay Principle : The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Reaction Components : The three main components are the DNA-tagged kinase, the immobilized ligand, and the test compound.
-
Competition : The test compound is incubated with the kinase and the immobilized ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification : The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the attached DNA tag.
-
Data Interpretation : A lower qPCR signal indicates a stronger interaction between the test compound and the kinase. The results are typically reported as percent of control (%Ctrl), where a lower value signifies greater binding affinity. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[4]
Conclusion
The data presented in this guide underscores the high potency of this compound against its primary targets within the CLK family. While a comprehensive KINOMEscan profile for this compound is not publicly available, its demonstrated selectivity against key off-targets like DYRK1A and DYRK1B suggests a favorable selectivity profile. For researchers investigating the roles of CLK kinases in cellular processes and disease, this compound represents a valuable and selective chemical probe. The provided experimental protocols offer a framework for independent verification and further characterization of this and other kinase inhibitors. As with any potent biological modulator, careful experimental design and consideration of potential off-target effects are crucial for the robust interpretation of research findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. chayon.co.kr [chayon.co.kr]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.7. Kinase Kd Determination [bio-protocol.org]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. drugtargetreview.com [drugtargetreview.com]
Reproducibility of Published Data on Clk-IN-T3's IC50 Values: A Comparative Guide
An objective analysis of the biochemical potency of Clk-IN-T3 and its alternatives for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the published half-maximal inhibitory concentration (IC50) values for the CDC-like kinase (CLK) inhibitor, this compound. The data presented here, gathered from various scientific sources, demonstrates a high degree of reproducibility for this compound's potency. For comparative purposes, this guide also includes IC50 data for other known CLK inhibitors, TG003, T025, and KH-CB19.
Data Presentation: Comparative IC50 Values of CLK Inhibitors
The following table summarizes the reported IC50 values of this compound and alternative compounds against the four CLK isoforms and related DYRK kinases. The consistency of the IC50 values for this compound across different suppliers and research articles underscores the reliability of this data.
| Inhibitor | CLK1 (nM) | CLK2 (nM) | CLK3 (nM) | CLK4 (nM) | DYRK1A (nM) | DYRK1B (nM) |
| This compound | 0.67 [1][2] | 15 [1][2] | 110 [1][2] | ND | 260 [1][2] | 230 [1][2] |
| TG003 | 20[3][4][5] | 200[3][4][5] | >10,000[4][6] | 15[3][4][5] | 24[6] | 34[6] |
| T025 (Kd values) | 4.8[7][8][9] | 0.096[7][8][9] | 6.5[7][8][9] | 0.61[7][8][9] | 0.074[7][8] | 1.5[10] |
| KH-CB19 | 19.7[11][12][13][14] | ND | 530[11][12][13][14] | 20[15] | ND | ND |
ND: Not Determined. Note that for T025, the available data is for the dissociation constant (Kd), which is a measure of binding affinity, not inhibitory concentration.
Experimental Protocols for IC50 Determination
The determination of IC50 values for kinase inhibitors is typically performed using in vitro enzymatic assays. These assays measure the ability of a compound to inhibit the activity of a purified kinase enzyme. Several common methods are employed:
-
Radiometric Assays : These assays, such as the HotSpot™ kinase assay, measure the transfer of a radiolabeled phosphate group (from [γ-³³P]-ATP) to a substrate.
-
Luminescence-Based Assays : The ADP-Glo™ Kinase Assay is a popular method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[16][17][18][19][20] The ADP is converted to ATP, which then generates a luminescent signal via a luciferase reaction.[16][18][20]
-
Fluorescence Resonance Energy Transfer (FRET)-Based Assays : The LanthaScreen™ assays are a common example.[21][22][23][24][25] These can be either activity assays, which measure the phosphorylation of a fluorescently labeled substrate, or binding assays, which measure the displacement of a fluorescent tracer from the kinase's ATP-binding pocket.[23][24]
A generalized workflow for determining the IC50 of a kinase inhibitor is depicted below.
Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor.
CLK Signaling Pathway and Mechanism of Action
The CDC-like kinases (CLKs) are a family of dual-specificity kinases that play a critical role in regulating pre-mRNA splicing.[26] They phosphorylate serine/arginine-rich (SR) proteins, which are key components of the spliceosome.[9][26] This phosphorylation is essential for the proper assembly of the spliceosome and the selection of splice sites.[27][28][29] By inhibiting CLKs, compounds like this compound can modulate alternative splicing, a process frequently dysregulated in diseases such as cancer.[1][26]
Caption: Simplified signaling pathway of CLK kinases in pre-mRNA splicing regulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. TG 003 | CLK (Cdc2-like Kinases) | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. T025 | CDK | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. T-025 (T025) | CLK inhibitor | Probechem Biochemicals [probechem.com]
- 11. KH-CB19 | inhibitor of CDC2-like kinase (CLK) 1 and 4 | CAS# 1354037-26-5 | InvivoChem [invivochem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. KH-CB19 - Immunomart [immunomart.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. KH-CB19 |CAS:1354037-26-5 Probechem Biochemicals [probechem.com]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 17. ulab360.com [ulab360.com]
- 18. worldwide.promega.com [worldwide.promega.com]
- 19. researchgate.net [researchgate.net]
- 20. ulab360.com [ulab360.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. CLK (Cdc2-like Kinases) | Kinases | Tocris Bioscience [tocris.com]
- 27. Nuclear Protein Kinase CLK1 Uses A Nontraditional Docking Mechanism To Select Physiological Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Regulation and Substrate Specificity of the SR Protein Kinase Clk/Sty - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Assessing the synergistic effects of Clk-IN-T3 with other chemotherapeutic agents
For Immediate Release
A growing body of preclinical evidence suggests that the selective CDC-like kinase (CLK) inhibitor, Clk-IN-T3, can act synergistically with other chemotherapeutic agents, offering a promising new avenue for enhancing anti-cancer efficacy. This guide provides a comparative analysis of the synergistic effects of this compound and other CLK inhibitors with various cancer drugs, supported by experimental data, detailed protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
Key Synergistic Combinations and Performance Data
Recent studies have highlighted the potent synergistic interactions of CLK inhibitors with agents targeting apoptosis pathways and microtubule dynamics. Below is a summary of the key findings.
Table 1: Synergistic Effects of this compound with the Bcl-xL/Bcl-2 Inhibitor ABT-263
The combination of this compound (referred to as T3 in the study) and the Bcl-xL/Bcl-2 inhibitor ABT-263 has been shown to synergistically induce apoptosis in ovarian (A2780) and colorectal (HCT116) cancer cell lines. The synergy is quantified using the Combination Index (CI), where CI < 1 indicates a synergistic effect.
| Cell Line | This compound (μM) | ABT-263 (μM) | Combination Index (CI) | Outcome | Reference |
| A2780 | 0.3 | 0.3 | < 1 | Synergistic apoptosis induction | [1][2] |
| A2780 | 0.3 | 1 | < 1 | Synergistic apoptosis induction | [1][2] |
| HCT116 | 1 | 1 | < 1 | Synergistic apoptosis induction | [1][2] |
| HCT116 | 1 | 3 | < 1 | Synergistic apoptosis induction | [1][2] |
Table 2: Synergistic Effects of the CLK Inhibitor SM08502 (Cirtuvivint) with Paclitaxel
The pan-CLK/DYRK inhibitor SM08502 (cirtuvivint) exhibits synergistic anti-cancer effects when combined with the microtubule-stabilizing agent paclitaxel in various endometrial cancer cell lines.
| Cell Line | Drug Combination | Effect Level (Fraction Affected) | Combination Index (CI) | Outcome | Reference |
| HEC265 | SM08502 + Paclitaxel | > 0.25 | < 1 | Synergistic | [3] |
| Ishikawa | SM08502 + Paclitaxel | > 0.50 | < 1 | Synergistic | [3] |
| Ishikawa-S33Y | SM08502 + Paclitaxel | > 0.50 | < 1 | Synergistic | [3] |
| SNGM | SM08502 + Paclitaxel | All | 1.15 - 1.31 | Additive | [3] |
Other Investigated Combinations
Studies have also reported additive and synergistic cytotoxicity when CLK inhibitors such as cirtuvivint and CC-671 are combined with standard chemotherapeutics like doxorubicin and SN-38 . However, detailed quantitative data from these studies are not yet fully published.
Mechanistic Insights into Synergy
The synergistic effects of CLK inhibitors stem from their unique mechanism of action. By inhibiting CLKs, these compounds modulate pre-mRNA splicing, leading to alterations in the levels of key proteins involved in cell survival and apoptosis.
This compound and Bcl-2 Family Inhibitors
The synergy between this compound and ABT-263 is attributed to the ability of this compound to downregulate the expression of anti-apoptotic proteins, most notably Mcl-1.[1][2] Mcl-1 is a known resistance factor to Bcl-2/Bcl-xL inhibitors like ABT-263. By reducing Mcl-1 levels, this compound sensitizes cancer cells to the pro-apoptotic effects of ABT-263.
Caption: Signaling pathway of this compound and ABT-263 synergy.
Experimental Protocols
Reproducibility is paramount in research. The following are detailed methodologies for key experiments cited in this guide.
Cell Viability and Synergy Analysis (Chou-Talalay Method)
This protocol outlines the determination of cell viability and the subsequent calculation of the Combination Index (CI) to assess drug synergy.
Caption: Experimental workflow for determining drug synergy.
1. Cell Culture and Seeding:
-
Culture A2780 or HCT116 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
2. Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and ABT-263 in DMSO.
-
Serially dilute the drugs to the desired concentrations in the culture medium.
-
Treat cells with single agents or combinations at various concentrations. For combination studies, a constant ratio of the two drugs based on their individual IC50 values is often used.
3. Cell Viability Assay:
-
After 72 hours of incubation, assess cell viability using a standard method such as the MTT assay or the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
4. Data Analysis and Combination Index Calculation:
-
Determine the IC50 values for each drug individually from the dose-response curves.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.[4][5][6] The CI value quantitatively defines the interaction between two drugs, where:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Apoptosis Assessment (Caspase-Glo 3/7 Assay)
This assay quantifies the activity of caspases 3 and 7, key executioners of apoptosis.
1. Cell Treatment:
-
Seed cells in 96-well white-walled plates and treat with this compound, ABT-263, or the combination for the desired time (e.g., 16 or 24 hours).
2. Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent (Promega) to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
3. Luminescence Measurement:
-
Measure the luminescence of each sample using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Conclusion and Future Directions
The synergistic interaction between this compound and other chemotherapeutic agents, particularly those targeting apoptosis, presents a compelling strategy for enhancing anti-cancer treatment. The ability of this compound to modulate alternative splicing and downregulate key survival proteins like Mcl-1 provides a strong mechanistic basis for its synergistic potential. Further in vivo studies and clinical trials are warranted to fully evaluate the therapeutic promise of these combination therapies. The detailed protocols provided herein offer a foundation for researchers to further explore and validate these synergistic interactions in various cancer models.
References
- 1. tripod.nih.gov [tripod.nih.gov]
- 2. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Downstream Effects of Clk-IN-T3 on Gene Expression: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise downstream effects of kinase inhibitors is paramount. This guide provides a comprehensive comparison of Clk-IN-T3, a potent CDC-like kinase (CLK) inhibitor, with other alternatives, supported by experimental data to elucidate its impact on gene expression.
This compound is a highly selective and stable inhibitor of the CLK family of kinases, with IC50 values of 0.67 nM, 15 nM, and 110 nM for CLK1, CLK2, and CLK3, respectively[1]. These kinases are crucial regulators of pre-mRNA splicing, a fundamental process in gene expression. By inhibiting CLKs, this compound modulates the phosphorylation of serine/arginine-rich (SR) proteins, leading to widespread alterations in alternative splicing and subsequent changes in the expression of a multitude of genes. This guide will delve into the molecular mechanisms, downstream transcriptomic consequences, and comparative efficacy of this compound and other relevant CLK inhibitors.
Comparative Inhibitory Activity of CLK Inhibitors
The landscape of CLK inhibitors includes several compounds with varying selectivity and potency. A clear understanding of these differences is crucial for selecting the appropriate tool for specific research questions.
| Inhibitor | Target IC50 / Kd (nM) | Key Off-Targets (IC50 / Kd in nM) | Reference |
| This compound | CLK1: 0.67, CLK2: 15, CLK3: 110 | DYRK1A: 260, DYRK1B: 230 | [1] |
| T-025 | CLK1: 4.8, CLK2: 0.096, CLK3: 6.5, CLK4: 0.61 | DYRK1A: 0.074, DYRK1B: 1.5, DYRK2: 32 | [2][3] |
| SM08502 | CLK1: 8, CLK2: 1, CLK3: 22, CLK4: 1 | DYRK1A: 1, DYRK1B: 1, DYRK2: 3 | [4] |
| TG003 | CLK1: 20, CLK4: 15 | CLK2 and DYRK1A (cross-reactivity) | [5][6][7] |
| SGC-CLK-1 | CLK1: 13, CLK2: 4, CLK4: 46 | CLK3: 363, HIPK1, HIPK2, STK16 | Not specified in snippets |
| 1C8 | CLK1, CLK2, CLK4 | CSNK2, GCN2, FLT3, FLT4, IRAK1, IRAK4, MER, NEK4, TRB2 | [4][8] |
| GPS167 | CLK1, CLK2, CLK4 | DYRK1B, DYRK2 (3-5 fold lower sensitivity) | [4][8] |
Downstream Effects on Gene Expression and Alternative Splicing
The primary mechanism through which CLK inhibitors, including this compound, exert their effects on gene expression is by altering pre-mRNA splicing. Inhibition of CLK activity prevents the proper phosphorylation of SR proteins, which are essential for the recognition of exons and the assembly of the spliceosome[9][10][11]. This disruption leads to widespread changes in alternative splicing, with a predominant effect being exon skipping[5][12].
RNA sequencing (RNA-seq) studies of cells treated with CLK inhibitors have revealed a global impact on the transcriptome. A significant number of genes undergo alternative splicing, often resulting in the production of mRNA isoforms with premature termination codons (PTCs)[12][13][14]. These aberrant transcripts are frequently targeted for degradation through the nonsense-mediated mRNA decay (NMD) pathway, leading to a downregulation of the corresponding protein[12][13][14].
Key biological pathways and genes affected by CLK inhibition include:
-
Cell Growth and Survival: Genes involved in critical growth and survival signaling pathways are frequently affected. For instance, the splicing of RPS6KB1 (S6K), EGFR, and PARP1 is altered, leading to a depletion of their respective proteins[12][14].
-
Apoptosis: CLK inhibitors can modulate the expression and splicing of apoptosis-related genes. For example, treatment with the CLK inhibitor T3 (a compound highly similar to this compound) has been shown to decrease the levels of anti-apoptotic proteins such as cIAP1, cIAP2, XIAP, cFLIP, and Mcl-1[13]. It also alters the splicing of the anti-apoptotic MCL1L and CFLAR isoforms[13].
-
Cell Cycle: Inhibition of CLKs can lead to cell cycle arrest, particularly at the G2/M phase[13]. This is often associated with changes in the expression and splicing of genes that regulate cell cycle progression, such as AURKA[12][14].
-
Epithelial-Mesenchymal Transition (EMT): The CLK inhibitors 1C8 and GPS167 have been shown to impact the expression and splicing of transcripts involved in EMT, a process critical for metastasis[4][8].
-
MYC-Driven Cancers: There is a strong correlation between high CLK2 expression, MYC amplification, and sensitivity to CLK inhibitors like T-025[2][15]. MYC activation can render cancer cells more vulnerable to the effects of CLK inhibition, suggesting a synthetic lethal interaction[2][15].
The following diagram illustrates the proposed signaling pathway of CLK inhibitors leading to changes in gene expression.
Caption: CLK inhibitor mechanism of action.
Experimental Protocols
To validate the downstream effects of this compound on gene expression, a combination of transcriptomic and proteomic analyses is recommended. The following are generalized protocols for key experiments.
RNA-Sequencing (RNA-Seq) Analysis
This workflow provides a global view of transcriptomic changes, including alternative splicing events.
Caption: A typical workflow for RNA-seq analysis.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HCT116 colorectal cancer cells or A2780 ovarian cancer cells) at an appropriate density.
-
Treat cells with a vehicle control (e.g., DMSO) and varying concentrations of this compound for a specified duration (e.g., 24 hours).
2. RNA Extraction:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
3. Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality RNA samples. This typically involves ribosomal RNA (rRNA) depletion, fragmentation of mRNA, synthesis of cDNA, and ligation of sequencing adapters.
-
Perform sequencing on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).
4. Bioinformatic Analysis:
-
Perform quality control of raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels and perform differential expression analysis to identify genes that are up- or downregulated upon this compound treatment.
-
Use specialized software (e.g., MISO, rMATS) to identify and quantify alternative splicing events, such as exon skipping, intron retention, and alternative splice site usage.
Quantitative Real-Time PCR (qPCR) for Validation
qPCR is used to validate the changes in gene expression or specific splice variants identified by RNA-seq.
1. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random primers.
2. Primer Design:
-
Design primers specific to the target gene or splice isoform of interest. For alternative splicing validation, design primers that span the exon-exon junction of the specific isoform.
3. qPCR Reaction:
-
Set up qPCR reactions using a SYBR Green or probe-based master mix, cDNA template, and specific primers.
-
Run the reaction on a real-time PCR instrument.
4. Data Analysis:
-
Calculate the relative expression of the target gene or splice isoform using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Western Blotting for Protein Level Confirmation
Western blotting is essential to confirm that changes in mRNA levels or splicing translate to altered protein expression.
1. Protein Extraction:
-
Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein lysate on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein levels to a loading control (e.g., β-actin, GAPDH).
Conclusion
This compound is a powerful and selective tool for probing the function of CLK kinases and their role in regulating gene expression. Its primary downstream effect is the widespread modulation of alternative splicing, leading to significant changes in the transcriptome and proteome of treated cells. This guide provides a framework for understanding and experimentally confirming these effects, offering a comparative perspective with other CLK inhibitors. For researchers in oncology and other fields where splicing dysregulation is implicated, this compound represents a valuable compound for both basic research and as a potential starting point for therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. embopress.org [embopress.org]
- 3. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anticancer potential of the CLK kinases inhibitors 1C8 and GPS167 revealed by their impact on the epithelial-mesenchymal transition and the antiviral immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hypoxia leads to significant changes in alternative splicing and elevated expression of CLK splice factor kinases in PC3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 10. Cdc2-like kinases: structure, biological function and therapeutic targets for diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Protein Kinase Clk/Sty Directly Modulates SR Protein Activity: Both Hyper- and Hypophosphorylation Inhibit Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic apoptotic effects in cancer cells by the combination of CLK and Bcl-2 family inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 15. embopress.org [embopress.org]
A Comparative Guide to the In Vivo Efficacy of Pan-CLK Inhibitors: Clk-IN-T3 and Beyond
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of Clk-IN-T3 and other prominent pan-CLK (Cdc-like kinase) inhibitors, including cirtuvivint (SM08502), T-025, and TG-003. The data presented herein is collated from preclinical studies to assist researchers in evaluating the therapeutic potential of these compounds in various cancer models.
Executive Summary
Cdc-like kinases (CLKs) have emerged as critical regulators of pre-mRNA splicing, a fundamental process often dysregulated in cancer. Inhibition of these kinases presents a promising therapeutic strategy. This guide details the in vivo anti-tumor activities of four key pan-CLK inhibitors, summarizing their efficacy in established cancer models. All inhibitors demonstrate significant tumor growth inhibition, highlighting the potential of targeting the CLK pathway in oncology.
In Vivo Efficacy at a Glance
The following tables summarize the in vivo performance of this compound and its counterparts in various cancer xenograft models.
Table 1: In Vivo Efficacy of this compound in Multiple Myeloma
| Parameter | Vehicle Control | This compound Treated |
| Tumor Model | ARP1 Human Multiple Myeloma Xenograft | ARP1 Human Multiple Myeloma Xenograft |
| Dosage & Administration | DMSO (i.p. every 2 days) | 20 mg/kg (i.p. every 2 days) |
| Tumor Volume (Day 26) | Markedly larger | Significantly smaller |
| Tumor Weight (Day 26) | Substantially heavier | Significantly lighter[1] |
| Body Weight | No significant change | No significant change[1] |
Table 2: Comparative In Vivo Efficacy of Pan-CLK Inhibitors
| Inhibitor | Cancer Model | Dosage & Administration | Key Efficacy Results |
| Cirtuvivint (SM08502) | Gastrointestinal Cancer Xenografts | Oral administration | Significant inhibition of tumor growth[2][3] |
| Triple-Negative Breast Cancer (TNBC) PDX | 25 mg/kg (QD, oral) | Average Tumor Growth Inhibition (TGI) of 69%[4] | |
| T-025 | MYC-driven Breast Cancer Allograft | 50 mg/kg (p.o., twice daily, 2 days/week) | Strong suppression of tumor growth with no body weight loss[5][6][7] |
| TG-003 | Prostate Cancer (PC3) Xenograft | 50 µM solution (i.p., twice a week) | Significant reduction in tumor volume and weight[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the experimental protocols for the key in vivo studies cited.
This compound in Multiple Myeloma Xenograft Model[1]
-
Animal Model: NOD/SCID mice.
-
Cell Line: 2 x 10⁶ ARP1 human multiple myeloma cells expressing either an empty vector or overexpressing CLK2 were injected subcutaneously.
-
Treatment: Mice were randomly assigned to receive intraperitoneal (i.p.) injections of either this compound (20 mg/kg) dissolved in DMSO or DMSO as a vehicle control every two days.
-
Efficacy Evaluation: Tumor volume was measured regularly. At day 26, tumors were excised and weighed. Body weight was monitored throughout the study.
Cirtuvivint (SM08502) in Gastrointestinal and TNBC Cancer Models[2][3][4]
-
Animal Models: Mice bearing gastrointestinal tumor xenografts or patient-derived xenografts (PDX) of triple-negative breast cancer.
-
Treatment: Cirtuvivint was administered orally. For the TNBC PDX models, a daily dose of 25 mg/kg was used.
-
Efficacy Evaluation: Tumor growth inhibition was the primary endpoint. For the TNBC PDX models, an average TGI of 69% was observed across four different models.
T-025 in a MYC-Driven Breast Cancer Allograft Model[5][6][7]
-
Animal Model: An allograft model was established by subcutaneously implanting tumor tissues from MMTV-MYC transgenic mice into nude mice.
-
Treatment: T-025 was administered orally at a dose of 50 mg/kg, twice daily for two consecutive days per week.
-
Efficacy Evaluation: Tumor volume and body weight were monitored throughout the treatment cycle. T-025 strongly suppressed the growth of the allograft tumors without inducing body weight loss.
TG-003 in a Prostate Cancer Xenograft Model[6]
-
Animal Model: CD1-nude mice.
-
Cell Line: One million PC3 human prostate cancer cells were injected subcutaneously.
-
Treatment: When tumors reached a palpable size, mice were treated with intraperitoneal injections of a 50 µM solution of TG-003 twice a week.
-
Efficacy Evaluation: Tumor volumes were measured over a period of 29 days. At the end of the study, tumors were excised and weighed. TG-003 treatment led to a significant reduction in both tumor volume and weight compared to the vehicle control.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams are provided.
Caption: CLK Signaling Pathway and Points of Inhibition.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. invivochem.net [invivochem.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of Clk-IN-T3: A Procedural Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Clk-IN-T3, a potent and selective CDC-like kinase (CLK) inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general best practices for the disposal of solid laboratory chemical waste should be strictly followed.
I. Understanding the Chemical Profile of this compound
A summary of the key chemical and physical properties of this compound is essential for safe handling and is presented below.
| Property | Value |
| Molecular Formula | C₂₈H₃₀N₆O₂ |
| Molecular Weight | 482.58 g/mol |
| Appearance | Solid |
| CAS Number | 2109805-56-1 |
II. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and associated contaminated materials.
1. Waste Identification and Segregation:
-
Unused or Expired this compound: Pure, unused, or expired this compound should be treated as hazardous chemical waste.
-
Contaminated Labware: All disposable labware that has come into direct contact with this compound, such as pipette tips, centrifuge tubes, and gloves, must be considered chemically contaminated solid waste.
-
Segregation: It is crucial to segregate this compound waste from other laboratory waste streams to prevent accidental reactions.
2. Packaging and Labeling:
-
Solid this compound: Dispose of solid this compound in its original container whenever possible.[1] If the original container is not available, use a clearly labeled, sealable, and chemically compatible container.
-
Contaminated Labware: Chemically contaminated lab supplies like absorbent paper, gloves, and benchcoats should be double-bagged in clear plastic bags to allow for visual inspection.[1][2]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
3. Storage:
-
Designated Storage Area: Store packaged this compound waste in a designated, secure area that is away from general lab traffic.
-
Secondary Containment: To prevent spills and leaks, always place your primary waste container within a secondary container that is chemically compatible and can hold at least 110% of the volume of the primary container.[1][2]
4. Disposal:
-
Professional Disposal Service: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical in the regular trash or down the drain.
-
Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
III. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Clk-IN-T3
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of Clk-IN-T3, a potent and selective CDC-like kinase (CLK) inhibitor. Adherence to these protocols is critical to ensure the safety of all laboratory personnel and to maintain a secure research environment. This document is intended for researchers, scientists, and drug development professionals.
Essential Safety and Handling Information
This compound is a potent chemical compound that requires careful handling to avoid potential health hazards. The Global Harmonized System (GHS) classifies this compound as causing skin irritation (Category 2) and serious eye irritation (Category 2A)[1]. Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental for its safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₀N₆O₂ | [1] |
| Molecular Weight | 482.58 g/mol | [1] |
| Appearance | Solid | MedChemExpress SDS |
| CAS Number | 2109805-56-1 | [1] |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.
| Condition | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Source: MedChemExpress, InvivoChem
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is required when handling this compound, particularly in its powdered form. The focus is on preventing skin and eye contact, as well as inhalation of the powder.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant. Nitrile gloves are a suitable minimum. Consider double-gloving when handling larger quantities. |
| Body Protection | Lab Coat/Gown | A fully buttoned lab coat or a disposable gown. |
| Eye and Face Protection | Safety Goggles/Face Shield | Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing or aerosolization. |
| Respiratory Protection | Respirator | Recommended when handling the powder outside of a certified chemical fume hood or other ventilated enclosure. An N95 or higher-rated respirator should be used. |
Note: Always inspect PPE for integrity before use.
Step-by-Step Handling and Disposal Plan
This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.
Operational Plan: From Receipt to Experiment
-
Receiving and Unpacking :
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, and safety goggles) before opening the package.
-
Open the package in a designated area, preferably within a chemical fume hood.
-
Verify the container label matches the order information.
-
-
Preparation of Stock Solutions :
-
All weighing and preparation of stock solutions of powdered this compound must be conducted in a certified chemical fume hood, a glove box, or another suitable ventilated enclosure to minimize inhalation risk.
-
Use a dedicated set of spatulas and weighing papers for this compound.
-
When dissolving, add the solvent slowly to the powder to avoid splashing. This compound is soluble in DMSO[2].
-
Clearly label all solutions with the compound name, concentration, solvent, date, and your initials.
-
-
Experimental Use :
-
Always wear the full complement of required PPE during experiments involving this compound.
-
Handle all solutions containing this compound with care to avoid splashes and aerosol formation.
-
Work in a well-ventilated area.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Evacuate and Alert :
-
Alert others in the immediate vicinity of the spill.
-
If the spill is large or involves a significant amount of powder outside of a containment device, evacuate the area and contact the laboratory safety officer.
-
-
Contain and Clean :
-
For small spills, wear appropriate PPE, including respiratory protection.
-
If the spill is a powder, gently cover it with a damp paper towel to avoid creating dust.
-
If the spill is a liquid, absorb it with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Carefully collect the absorbed material and contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable cleaning agent (e.g., a detergent solution followed by a rinse with 70% ethanol).
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation :
-
Collect all solid waste (e.g., contaminated gloves, weighing papers, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Disposal Procedure :
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not pour any solution containing this compound down the drain[1].
-
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
